2-Hydroxy-3-nitrobenzenecarbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-9-7(12)4-2-1-3-5(6(4)11)10(13)14/h1-3,11H,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQCDFMTVQLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463689 | |
| Record name | 2-hydroxy-3-nitrobenzenecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-22-2 | |
| Record name | 2-hydroxy-3-nitrobenzenecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzenecarbohydrazide
This technical guide provides a comprehensive overview of the core basic properties, experimental protocols, and potential biological activities of 2-Hydroxy-3-nitrobenzenecarbohydrazide, tailored for researchers, scientists, and drug development professionals.
Core Properties
This compound, also known as 3-Nitrosalicylhydrazide, is an aromatic hydrazide compound. Its structure incorporates a hydroxyl group and a nitro group on the benzene ring, ortho and meta to the carbohydrazide functional group, respectively. These features are anticipated to influence its chemical reactivity and biological activity.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its basic properties can be summarized.
| Property | Value | Source |
| CAS Number | 945-22-2 | |
| Molecular Formula | C₇H₇N₃O₄ | |
| Molecular Weight | 197.15 g/mol | |
| Appearance | Expected to be a crystalline solid. | Inferred |
| Melting Point | Data not available in cited sources. | - |
| Solubility | Data not available in cited sources. | - |
| pKa | Data not available in cited sources. | - |
Spectral Data
-
¹H NMR: Aromatic protons would appear in the downfield region. The presence of the hydroxyl and amine protons would be identifiable, with their chemical shifts potentially affected by the solvent and concentration.
-
¹³C NMR: Resonances for the carbonyl carbon and the aromatic carbons would be observed, with the positions of the nitro and hydroxyl groups influencing their chemical shifts.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H (hydroxyl), N-H (amine), C=O (carbonyl), and N-O (nitro) stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzohydrazide structure.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature. However, a plausible two-step synthesis can be proposed based on established chemical reactions for the formation of the precursor and the final hydrazide.
Synthesis of 2-Hydroxy-3-nitrobenzohydrazide
The synthesis can be logically approached in two main stages: the nitration of a suitable starting material to obtain the substituted benzene ring, followed by the formation of the hydrazide. A common route for synthesizing benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate.
Step 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
A potential starting material for the synthesis of this compound is methyl salicylate, which can be nitrated to introduce the nitro group at the 3-position of the benzene ring.
-
Materials:
-
Methyl salicylate
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane
-
Sodium sulfate
-
-
Procedure:
-
A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.
-
Methyl salicylate is added dropwise to the cold nitrating mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time at a controlled temperature to allow for the nitration to proceed.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure methyl 2-hydroxy-3-nitrobenzoate.
-
Step 2: Synthesis of this compound
The synthesized methyl 2-hydroxy-3-nitrobenzoate can then be converted to the desired carbohydrazide by reacting it with hydrazine hydrate.
-
Materials:
-
Methyl 2-hydroxy-3-nitrobenzoate
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Methyl 2-hydroxy-3-nitrobenzoate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude this compound can be purified by recrystallization from an appropriate solvent.
-
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determined using a melting point apparatus.
-
Thin-Layer Chromatography (TLC): To assess the purity of the compound and monitor the progress of the reaction.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure.
-
FTIR: To identify the functional groups present.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound were found, the presence of the nitroaromatic and hydrazide moieties suggests potential antimicrobial activity.
Postulated Antimicrobial Mechanism of Action
Nitroaromatic compounds often exert their antimicrobial effects through a mechanism involving the reduction of the nitro group within the microbial cell. This process can lead to the generation of reactive nitrogen species that are toxic to the cell.
A proposed mechanism involves the following steps:
-
Cellular Uptake: The compound is taken up by the microbial cell.
-
Enzymatic Reduction: Intracellular nitroreductases, present in many bacteria and protozoa, catalyze the reduction of the nitro group.
-
Generation of Reactive Species: This reduction process generates cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS).
-
Cellular Damage: These reactive species can cause widespread cellular damage by targeting various macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.
Diagram of the Proposed Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Proposed workflow for the synthesis and characterization.
2-Hydroxy-3-nitrobenzenecarbohydrazide CAS number and structure
An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzenecarbohydrazide: Synthesis and Properties of Key Precursors
Introduction
This technical guide provides a detailed overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document focuses on its immediate and well-documented precursor, 2-Hydroxy-3-nitrobenzaldehyde. The guide furnishes comprehensive data on the precursor's properties, a proposed synthetic route to the target compound, and contextual information on the biological activities of related hydrazone compounds.
Core Compound Identification: 2-Hydroxy-3-nitrobenzaldehyde
The direct synthesis of this compound would logically proceed from 2-Hydroxy-3-nitrobenzaldehyde. This precursor is a well-characterized chemical entity.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Reference |
| CAS Number | 5274-70-4 | [1][2][3] |
| Molecular Formula | C7H5NO4 | [1][2][3][4] |
| Molecular Weight | 167.12 g/mol | [1][2] |
| IUPAC Name | 2-hydroxy-3-nitrobenzaldehyde | [1][3][4] |
| Synonyms | 3-Nitrosalicylaldehyde | [1][2][4] |
| InChI | InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H | [1] |
| InChIKey | NUGOTBXFVWXVTE-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [1][4][5] |
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of 2-Hydroxy-3-nitrobenzaldehyde is presented below.
| Property | Value | Reference |
| Appearance | Pale yellow to yellow-orange crystalline solid | [2] |
| Melting Point | 105-109 °C | [2] |
| Assay | ≥97.5% - 98% | [3] |
| Purity | ≥ 98.0% (GC) | [2] |
| EC Number | 226-098-7 | [4] |
| MDL Number | MFCD00041874 | [2] |
Proposed Synthesis of this compound
While a specific, validated experimental protocol for the synthesis of this compound was not found in the reviewed literature, a standard synthetic approach would involve the condensation reaction of 2-Hydroxy-3-nitrobenzaldehyde with hydrazine. The following is a generalized, hypothetical protocol based on common organic synthesis methods for preparing hydrazones from aldehydes.
Hypothetical Experimental Protocol:
-
Dissolution of Aldehyde: Dissolve one molar equivalent of 2-Hydroxy-3-nitrobenzaldehyde in a suitable solvent such as ethanol or methanol.
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid to the solution to facilitate the reaction.
-
Addition of Hydrazine: To this stirred solution, add one molar equivalent of hydrazine hydrate dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the resulting precipitate, the hydrazone product, can be isolated by filtration.
-
Purification: The crude product may be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final this compound.
Experimental and Logical Workflow Visualization
The logical workflow for the proposed synthesis is illustrated below.
References
- 1. 2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxy-3-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-hydroxy-3-nitrobenzaldehyde (C7H5NO4) [pubchemlite.lcsb.uni.lu]
2-Hydroxy-3-nitrobenzenecarbohydrazide and its derivatives
An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzenecarbohydrazide and its Derivatives for Researchers and Drug Development Professionals.
Introduction
, particularly hydrazones, represent a versatile class of organic compounds with significant interest in medicinal chemistry. The core structure, featuring a hydroxyl group and a nitro group on a benzene ring attached to a carbohydrazide moiety, provides a scaffold for the synthesis of a wide range of derivatives with diverse biological activities. These compounds have been extensively investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the azometine group (-NHN=CH-) in hydrazone derivatives is considered a key pharmacophore responsible for their broad spectrum of biological effects. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds, tailored for researchers and professionals in the field of drug discovery and development.
Synthesis of this compound and its Derivatives
The synthesis of this compound typically serves as a precursor step for the creation of a library of hydrazone derivatives. The general synthetic route involves the esterification of a salicylic acid derivative, followed by nitration, and finally, reaction with hydrazine hydrate to yield the carbohydrazide. This carbohydrazide is then condensed with various aldehydes or ketones to produce the final hydrazone derivatives.
Experimental Protocol: Synthesis of Hydrazone Derivatives
A common method for synthesizing hydrazone derivatives of this compound involves a multi-step process. An example is the synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)-2-cyanoacetohydrazide and its subsequent derivatives.[1][2]
Step 1: Synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde
-
A mixture of Salicylaldehyde (0.2 mol) and 10 ml of concentrated HCl is cooled in an ice-salt mixture (0°C).[1][2]
-
This mixture is added dropwise to an ice-cooled nitrating mixture (Conc. H₂SO₄: Conc. HNO₃; 2:1) at 0°C over 20 minutes.[1][2]
-
The reaction is stirred for 2-3 hours at room temperature. The resulting product, a mixture of 3- and 5-nitrosalicylaldehyde, is filtered, washed with water, and dried.[1][2]
-
This intermediate product is then subjected to further nitration with an ice-cold nitrating mixture of concentrated H₂SO₄ and HNO₃ (2:1 proportion).[1][2]
-
After 30 minutes, the reaction mass is poured onto ice. The yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde is filtered and obtained in approximately 85% yield.[1][2]
Step 2: Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)-2-cyanoacetohydrazide
-
2-Hydroxy-3,5-dinitrobenzaldehyde (1 mmol) is dissolved in ethanol, and one drop of acetic acid is added. The mixture is stirred for 30 minutes.[1][2]
-
To this solution, 2-cyanoacetohydrazide (1 mmol) is added, and the mixture is stirred at room temperature.[1][2]
-
The resulting yellow product is recrystallized from ethanol.[1][2]
Step 3: Synthesis of N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-substituted phenyl acrylohydrazide derivatives
-
An equimolar mixture of the product from Step 2 (3 mmol) in 1,4-dioxane containing morpholine (3 mmol) is stirred for 30 minutes.[1][2]
-
A substituted benzaldehyde (3 mmol) is added, and the mixture is refluxed at 140°C for 1 hour.[1][2]
-
The reaction progress is monitored by TLC.
-
The reaction mixture is then poured into crushed ice, and the resulting product is filtered and recrystallized from ethanol.[1][2]
Caption: General workflow for the synthesis of hydrazone derivatives.
Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.
Antimicrobial Activity
Hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[1][2][3] The antimicrobial efficacy is often influenced by the nature of the substituents on the aromatic ring. For instance, compounds with electron-withdrawing groups such as nitro (NO₂) or halogens (Br, I) on the phenyl ring tend to exhibit enhanced antibacterial activity.[3]
Anticancer Activity
Several studies have highlighted the antiproliferative effects of these compounds against various human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and leukemia (HL-60, K562).[4][5][6] The mechanism of anticancer action is believed to involve multiple pathways, including the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.
Enzyme Inhibition
These derivatives have been identified as inhibitors of various enzymes. For example, some hydrazones have shown inhibitory activity against DNA gyrase, an essential enzyme for bacterial replication, which could explain their antibacterial effects.[3] Additionally, inhibition of other enzymes like carbonic anhydrase and topoisomerase II has been reported for structurally related compounds, suggesting a potential mechanism for their anticancer properties.[4][7][8]
Quantitative Data Summary
The biological activities of these compounds are quantified using various in vitro assays. The following tables summarize some of the reported quantitative data.
Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 6b, 6c, 6d, 6e | Escherichia coli | 20 | [1] |
| 6f | Staphylococcus aureus | 10 | [2] |
| 6f | Escherichia coli | 10 | [2] |
| 6b, 6c, 6d | Candida albicans | 20 | [1] |
| 6f | Aspergillus Niger | 10 | [2] |
| Compound 1 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [3] |
| Compound 19 | E. coli | 12.5 | [3] |
| Compound 19 | S. aureus | 6.25 | [3] |
| Compound 21 | B. subtilis, S. aureus, E. coli | - (Higher than tetracycline) | [3] |
Table 2: Anticancer Activity (IC₅₀ values) of Selected Hydrazone Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 | [4] |
| 6 | MCF-7 | 11.7 | [4] |
| 6 | HepG2 | 0.21 | [4] |
| 6 | A549 | 1.7 | [4] |
| 4e | MDA-MB-231 | 3.58 | [8] |
| 4e | MCF-7 | 4.58 | [8] |
| 4g | MDA-MB-231 | 5.54 | [8] |
| 4g | MCF-7 | 2.55 | [8] |
Table 3: Enzyme Inhibition (IC₅₀ values) of Selected Derivatives
| Compound ID | Enzyme | IC₅₀ | Reference |
| 21 | DNA Gyrase (S. aureus) | 19.32 µM | [3] |
| 6 | Topoisomerase II | 6.9 µM | [4] |
| 4h | Carbonic Anhydrase IX | 25.56 nM | [8] |
| NBDHEX | Glutathione S-transferase | Submicromolar | [9] |
Mechanism of Action
The precise mechanism of action can vary depending on the specific derivative and the biological system. However, some common pathways have been proposed.
Inhibition of DNA Gyrase
In bacteria, some hydrazone derivatives are thought to inhibit DNA gyrase. This enzyme is crucial for relieving torsional strain during DNA replication. Its inhibition leads to the cessation of DNA synthesis and ultimately bacterial cell death.
Induction of Apoptosis
In cancer cells, a key mechanism is the induction of apoptosis or programmed cell death. Some related nitroaromatic compounds, such as NBDHEX, have been shown to trigger apoptosis by dissociating the JNK•GSTP1-1 complex, leading to the activation of the JNK signaling pathway.[9]
Caption: Simplified diagram of apoptosis induction via JNK pathway.
Detailed Experimental Protocols
This section provides an overview of standard methodologies used for the biological evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Caption: Typical workflow for the biological evaluation of new compounds.
Conclusion
continue to be a promising scaffold in the field of medicinal chemistry. Their straightforward synthesis and the ease with which their structure can be modified allow for the creation of large libraries of compounds for screening. The wide range of biological activities, including potent antimicrobial and anticancer effects, makes them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to improve their efficacy and selectivity, as well as on elucidating their detailed mechanisms of action to identify specific molecular targets. In vivo studies are also crucial to validate the therapeutic potential of these promising molecules.
References
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Hydroxy-3-nitrobenzenecarbohydrazide: A Technical Overview
This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the anticipated spectroscopic characteristics of 2-Hydroxy-3-nitrobenzenecarbohydrazide, based on the analysis of its constituent functional groups and related molecules. It also outlines the general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Singlet | 1H | Ar-OH |
| ~9.0 - 9.5 | Singlet | 1H | -CO-NH- |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H (ortho to NO₂) |
| ~7.6 - 7.8 | Doublet | 1H | Ar-H (para to NO₂) |
| ~7.0 - 7.2 | Triplet | 1H | Ar-H (meta to NO₂) |
| ~4.5 - 5.0 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carbohydrazide) |
| ~150 - 155 | C-OH |
| ~140 - 145 | C-NO₂ |
| ~135 - 140 | Ar-C |
| ~120 - 130 | Ar-C |
| ~115 - 120 | Ar-C |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | O-H stretch (phenolic) |
| 3200 - 3300 | Medium | N-H stretch (amide and amine) |
| 1650 - 1680 | Strong | C=O stretch (amide I) |
| 1580 - 1620 | Strong | N-H bend (amide II) |
| 1500 - 1550 | Strong | N-O asymmetric stretch (nitro) |
| 1330 - 1370 | Strong | N-O symmetric stretch (nitro) |
| 1200 - 1300 | Medium | C-O stretch (phenolic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-17]+ | Loss of NH₃ |
| [M-43]+ | Loss of HNCO |
| [M-46]+ | Loss of NO₂ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Synthesis of this compound
A plausible synthetic route would involve the reaction of an ester derivative of 2-hydroxy-3-nitrobenzoic acid with hydrazine hydrate.
An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxy-3-nitrobenzenecarbohydrazide
Disclaimer: Publicly available experimental data on the solubility and stability of 2-Hydroxy-3-nitrobenzenecarbohydrazide is limited. This guide is therefore based on established chemical principles and data from structurally related compounds, including aromatic hydrazides, nitroaromatic compounds, and phenols. The provided quantitative data is hypothetical and for illustrative purposes.
Introduction
This compound is a carbohydrazide derivative containing a phenolic hydroxyl group and a nitro group on the benzene ring. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the properties of hydrazides and nitroaromatic compounds are often exploited. Understanding the solubility and stability of this compound is crucial for its potential development, formulation, and application. This technical guide provides an in-depth overview of the predicted solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.
Predicted Physicochemical Properties
The presence of a hydroxyl, a carbohydrazide, and a nitro group imparts a combination of polar and non-polar characteristics to the molecule, influencing its solubility and stability.
Predicted Solubility Profile
The solubility of this compound is expected to be influenced by the solvent's polarity, hydrogen bonding capacity, and pH.
Table 1: Predicted Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water (pH 7) | Polar Protic | < 1 |
| Ethanol | Polar Protic | 5 - 10 |
| Methanol | Polar Protic | 10 - 20 |
| Acetone | Polar Aprotic | 20 - 50 |
| Dichloromethane | Non-polar | < 1 |
| n-Hexane | Non-polar | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 |
Note: These values are hypothetical and should be confirmed by experimental analysis.
The low predicted solubility in water is attributed to the hydrophobic nature of the benzene ring. However, the presence of polar functional groups allows for some interaction with polar solvents like ethanol and methanol. The compound is expected to be freely soluble in highly polar aprotic solvents like DMSO and DMF.
Predicted Stability Profile
The stability of this compound is influenced by factors such as pH, temperature, light, and oxidizing agents. The nitro group, being an electron-withdrawing group, and the phenolic hydroxyl group are key determinants of its chemical stability. Nitroaromatic compounds are known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[1]
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Condition | Stressor | Predicted Degradation | Potential Degradation Products |
| Hydrolytic | 0.1 N HCl, 60°C, 24h | Moderate | Hydrolysis of the hydrazide to 2-hydroxy-3-nitrobenzoic acid and hydrazine. |
| Hydrolytic | 0.1 N NaOH, 60°C, 24h | Significant | Hydrolysis and potential degradation of the aromatic ring. |
| Oxidative | 3% H₂O₂, 60°C, 24h | Low to Moderate | Oxidation of the hydrazide and/or aromatic ring. |
| Thermal | 80°C, 72h | Low | Minimal degradation. |
| Photolytic | UV light (254 nm), 24h | Moderate | Photodegradation products. |
Note: These predictions are based on the general reactivity of the functional groups present in the molecule.
Experimental Protocols
To experimentally determine the solubility and stability of this compound, the following standard protocols are recommended.
Equilibrium Solubility Determination
The shake-flask method is a standard and reliable method for determining the equilibrium solubility of a compound.[2]
Protocol:
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select a range of organic solvents.
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[3]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic).
-
Time Points: Sample the solutions at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
-
Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: General workflow for determining solubility and stability.
Potential Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Conclusion
References
Potential Biological Activities of 2-Hydroxy-3-nitrobenzenecarbohydrazide: A Technical Overview
Disclaimer: This technical guide addresses the potential biological activities of 2-Hydroxy-3-nitrobenzenecarbohydrazide. It is important to note that a comprehensive literature search did not yield specific studies on this exact molecule. Therefore, the information presented herein is based on the biological activities of structurally similar hydrazide and hydrazone compounds, providing an inferred potential for the target molecule. All data and protocols are derived from studies on these related compounds.
Introduction
Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor effects. The biological activity is often attributed to the presence of the azomethine group (-NHN=CH-). Given the structural features of this compound, which include a hydroxyl group, a nitro group, and a carbohydrazide moiety, it is plausible that this compound may exhibit similar biological properties. This guide summarizes the potential antimicrobial and antioxidant activities based on findings from analogous compounds.
Potential Antimicrobial Activity
The core structure of this compound is shared by numerous compounds that have demonstrated significant antimicrobial properties. The presence of the hydroxyl and nitro groups on the benzene ring may influence this activity.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a structurally related compound, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, against various microbial strains.
| Compound | Test Organism | MIC (µg/mL) | Standard | MIC (µg/mL) |
| Derivative 6f | Staphylococcus aureus | 10 | Gentamicin | 10 |
| Escherichia coli | 10 | |||
| Aspergillus niger | 10 | Fluconazole | 20 | |
| Candida albicans | 10 |
Data extracted from a study on (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
1. Preparation of Microbial Inoculum:
- Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) at 37°C for 24 hours.
- Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud dextrose agar) at 28°C for 48-72 hours. The fungal spores are then harvested and suspended in a sterile saline solution.
- The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.
2. Preparation of Agar Plates:
- Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
- The standardized microbial inoculum is uniformly spread over the surface of the agar using a sterile cotton swab.
3. Application of Test Compound:
- Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
- A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
- A negative control (solvent alone) and a positive control (standard antimicrobial agent) are also included.
4. Incubation and Measurement:
- The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
- The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Potential Antioxidant Activity
Hydrazide derivatives containing phenolic hydroxyl groups are known to exhibit antioxidant properties. The hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.
Quantitative Data from Structurally Similar Compounds
The antioxidant activity of 2-hydroxy benzyl hydrazide derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound Code | IC50 (µg/mL) |
| C-1 | 223.87 |
| C-2 | 85.64 |
| C-3 | 162.18 |
| C-7 | 81.28 |
| C-12 | 309.03 |
| Ascorbic Acid (Standard) | 30.20 |
Data from a study on novel derivatives of 2-hydroxy benzyl hydrazide.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
1. Preparation of Reagents:
- A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).
- A fresh solution of DPPH radical in the same solvent is prepared to a specific concentration (e.g., 0.1 mM).
2. Assay Procedure:
- Different concentrations of the test compound are added to the DPPH solution.
- The reaction mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- A control is prepared containing the solvent and the DPPH solution without the test compound.
3. Measurement:
- The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
- The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
4. IC50 Determination:
- The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Synthesis Workflow
The following diagram illustrates a general synthetic pathway for producing hydrazone derivatives, which would be a likely starting point for the synthesis of this compound derivatives for biological testing.
Caption: General synthesis of a carbohydrazide.
Experimental Workflow for Antimicrobial Screening
This diagram outlines a typical workflow for screening a novel compound for antimicrobial activity.
Caption: Antimicrobial screening workflow.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently unavailable in the scientific literature, the analysis of structurally related hydrazide and hydrazone derivatives provides a strong rationale for investigating its potential as an antimicrobial and antioxidant agent. The presence of key functional groups, such as the phenolic hydroxyl and the nitro group, suggests that this compound could exhibit significant biological effects. Further research, beginning with the synthesis and in vitro screening of this compound, is warranted to elucidate its specific pharmacological profile. The experimental protocols and workflows detailed in this guide provide a foundational framework for such an investigation.
2-Hydroxy-3-nitrobenzenecarbohydrazide: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-nitrobenzenecarbohydrazide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, particularly hydrazone derivatives. These derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and the preparation of its derivatives are presented, along with tabulated quantitative data for easy reference. Furthermore, a representative signaling pathway modulated by a structurally related compound is visualized to illustrate the potential mechanisms of action of its derivatives.
Introduction
Hydrazide-hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. The structural versatility of hydrazide-hydrazones, which allows for the introduction of various substituents, has made them privileged scaffolds in the design of novel therapeutic agents. This compound, with its reactive hydrazide functional group and the presence of a hydroxyl and a nitro group on the aromatic ring, offers a unique platform for the generation of diverse and biologically active molecules. The electron-withdrawing nature of the nitro group and the chelating potential of the hydroxyl group often contribute to the enhanced biological efficacy of its derivatives.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, salicylhydrazide (2-hydroxybenzohydrazide), followed by its nitration.
Experimental Protocol: Synthesis of Salicylhydrazide
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve methyl salicylate (10 mmol) in ethanol.
-
Add hydrazine hydrate (20 mmol) to the solution.
-
The mixture is then stirred and refluxed for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold water, and then recrystallized from ethanol to yield pure salicylhydrazide.
Experimental Protocol: Nitration of Salicylhydrazide
Materials:
-
Salicylhydrazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, carefully add salicylhydrazide to a cooled (0°C) mixture of concentrated sulfuric acid and concentrated nitric acid (in a 2:1 ratio). The addition should be done portion-wise while maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is poured onto crushed ice.
-
The precipitated solid, this compound, is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Hydrazone Derivatives
This compound serves as a key intermediate for the synthesis of various hydrazone derivatives through condensation with different aldehydes and ketones.
General Experimental Protocol for Hydrazone Synthesis
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of this compound and the respective aldehyde or ketone in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.[1][2]
-
The reaction time may vary from 30 minutes to a few hours depending on the reactivity of the carbonyl compound.[1]
-
Upon completion, the precipitated hydrazone derivative is filtered, washed with cold ethanol, and dried.
-
The product can be purified by recrystallization from a suitable solvent.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of hydrazone derivatives from hydrazides.
| Derivative | Aldehyde/Ketone | Yield (%) | Melting Point (°C) | Reference |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 2-hydroxy-3,5-dinitrobenzaldehyde | 88 | 230 | [1][2] |
| N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-phenylacrylohydrazide | Benzaldehyde | 60-70 | 60-65 | [2] |
| 2-hydroxy-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide | 4-hydroxy-3-nitrobenzaldehyde | - | - |
Note: Data for derivatives of the specific title compound is limited in the public domain. The provided examples are for structurally related compounds to illustrate typical yields and properties.
Biological Activities and Applications in Drug Discovery
Derivatives of this compound have shown a wide spectrum of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Hydrazones incorporating a nitro group often exhibit significant antimicrobial properties. The nitro group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Furthermore, the azomethine linkage is crucial for their biological action. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Anticancer Activity
Numerous studies have highlighted the potential of hydrazone derivatives as anticancer agents. Their mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Enzyme Inhibition
The structural features of these hydrazones, particularly the presence of heteroatoms that can act as ligands, make them attractive candidates for enzyme inhibitors. They have been investigated as inhibitors of various enzymes, including laccase and carbonic anhydrases.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by derivatives of this compound are still under investigation, studies on structurally similar compounds provide valuable insights. For instance, 2'-hydroxychalcones, which share a similar phenolic hydroxyl group, have been shown to induce apoptosis in breast cancer cells through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Visualization of a Representative Signaling Pathway
The following diagram illustrates the proposed mechanism of apoptosis induction by a 2'-hydroxychalcone via inhibition of the NF-κB pathway. This serves as a plausible model for the potential mechanism of action of anticancer hydrazone derivatives of this compound.
Caption: Inhibition of the NF-κB signaling pathway by a hydrazone derivative, leading to apoptosis.
Safety and Handling
This compound and its precursors, such as 2-hydroxy-3-nitrobenzaldehyde, should be handled with care in a well-ventilated laboratory fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel hydrazone derivatives with significant therapeutic potential. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The continued exploration of this chemical scaffold is likely to lead to the identification of new and effective therapeutic agents for a range of diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide derivatives, which are of interest for their potential biological activities. The synthesis involves a multi-step process, starting from readily available materials to yield the target hydrazone compounds.
Introduction
Hydrazone derivatives are a class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The presence of a 2-hydroxy-3-nitro-substituted phenyl ring in the carbohydrazide moiety can significantly influence the biological efficacy of these compounds. This protocol outlines a reliable method for the synthesis of these derivatives and presents their antimicrobial activity.
Synthesis Workflow
The overall synthetic strategy involves a three-step process:
-
Nitration of a Salicylate Ester: Synthesis of a nitro-substituted salicylate ester.
-
Hydrazinolysis: Conversion of the ester to the corresponding hydrazide.
-
Condensation: Reaction of the hydrazide with an appropriate aldehyde to form the final hydrazone derivative.
Caption: Synthetic route to this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
This protocol describes the nitration of methyl salicylate to produce methyl 2-hydroxy-3-nitrobenzoate.
Materials:
-
Methyl salicylate
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve methyl salicylate (3 mL) and iron(III) nitrate nonahydrate (3 g) in ethyl acetate (50 mL).[1]
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.[1]
-
After reflux, cool the reaction mixture to room temperature.
-
Filter the cooled mixture to remove any solid byproducts.
-
The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate to obtain yellow crystals.[1]
Protocol 2: Synthesis of 2-Hydroxy-3-nitrobenzohydrazide
This protocol details the conversion of methyl 2-hydroxy-3-nitrobenzoate to 2-hydroxy-3-nitrobenzohydrazide.
Materials:
-
Methyl 2-hydroxy-3-nitrobenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve methyl 2-hydroxy-3-nitrobenzoate (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.0 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture at 50°C for 4 hours.[2]
-
After cooling to room temperature, the product may precipitate. If not, the solvent can be slowly evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Protocol 3: Synthesis of this compound Derivatives (Hydrazones)
This protocol describes the final condensation step to form the target hydrazone derivatives.
Materials:
-
2-Hydroxy-3-nitrobenzohydrazide
-
Substituted aromatic aldehyde (e.g., 2-hydroxy-3-nitrobenzaldehyde)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-nitrobenzohydrazide (1.0 mmol) in ethanol (20 mL).[2]
-
Add the substituted aromatic aldehyde (1.0 mmol) to the solution.[2]
-
Add one drop of concentrated hydrochloric acid as a catalyst.[2]
-
Stir the mixture at 50°C for 4 hours.[2]
-
Cool the reaction mixture to room temperature and allow for slow evaporation of the solvent to obtain the crystalline product.
-
Filter the solid product, wash with cold ethanol, and dry.
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized hydrazone derivatives against various bacterial and fungal strains.
| Compound ID | Derivative Substitution | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1 | 3-Nitrobenzohydrazide | 0.75 | >3.00 | 1.50 | [3] |
| 2 | 4-Bromobenzohydrazide | 0.75 | >3.00 | 1.50 | [3] |
| 3 | Isonicotinoylhydrazide | 1.50 | >3.00 | 3.00 | [3] |
| 4 | 2-Hydroxybenzylidene | 2.0 (Zone of Inhibition, cm) | 2.1 (Zone of Inhibition, cm) | - | [4] |
| 5 | 3,5-Dinitrobenzylidene | 10 | 10 | 10 | [5] |
Proposed Mechanism of Action
While the specific signaling pathways for this compound derivatives are not yet fully elucidated, hydrazones are known to exert their antimicrobial effects through various mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. The chelation of metal ions required for enzymatic activity is another potential mode of action.
Caption: Inhibition of DNA gyrase by hydrazone derivatives.
References
- 1. Methyl 2-hydroxy-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 3. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. oatext.com [oatext.com]
Application Notes and Protocols for Antioxidant Studies of 2-Hydroxy-3-nitrobenzenecarbohydrazide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidants are crucial compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The study of novel antioxidant compounds is a significant area of research in drug discovery and development. Carbohydrazide and hydrazone derivatives, particularly those incorporating phenolic hydroxyl groups, have garnered considerable interest for their potential antioxidant activities.[1][2][3] This is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[4][5]
While direct experimental data on the antioxidant properties of 2-Hydroxy-3-nitrobenzenecarbohydrazide is not extensively available in the cited literature, numerous studies on structurally related hydroxy benzyl hydrazides and hydroxybenzylidene hydrazines provide a strong basis for evaluating its potential.[1][2][3] These analogs serve as valuable surrogates for understanding the structure-activity relationships and for developing experimental protocols to assess antioxidant capacity. The presence of a hydroxyl group on the benzene ring is a key structural feature for the radical scavenging activity of these types of compounds.[2][3]
These application notes provide a summary of the antioxidant data for related compounds and detailed protocols for key antioxidant assays that can be applied to the study of this compound.
Data Presentation: Antioxidant Activity of Related Hydrazide Derivatives
The antioxidant capacity of various hydroxy benzyl hydrazide and hydroxybenzylidene hydrazine derivatives has been evaluated using common in vitro assays. The half-maximal inhibitory concentration (IC50) or scavenging concentration (SC50) is a common metric, with lower values indicating higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of 2-Hydroxy Benzyl Hydrazide Derivatives [1]
| Compound Code | Chemical Name/Structure | IC50 (µg/mL) | % Radical Scavenging Activity (%RSA) |
| C-1 | N/A | 223.87 | N/A |
| C-2 | N/A | 85.64 | 85.64 |
| C-3 | N/A | 162.18 | 86.49 |
| C-7 | N/A | 81.28 | 91.45 |
| C-12 | N/A | 309.03 | N/A |
| Ascorbic Acid | Standard | 30.20 | 93.58 |
Table 2: Free Radical Scavenging Activity (SC50 in µmol/dm³) of N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines [3]
| Compound | Substituent (R) | DPPH SC50 | GOR SC50 | ABTS SC50 |
| 5a | 4-hydroxyphenyl | >100 | >100 | >100 |
| 5b | 2,3-dihydroxyphenyl | 21.6 | 21.4 | 14.1 |
| 5c | 2,4-dihydroxyphenyl | 21.2 | >100 | 20.3 |
| 5d | 2,5-dihydroxyphenyl | 68.3 | 24.3 | 64.1 |
| 5e | 3,5-dihydroxyphenyl | >100 | >100 | 14.2 |
| 5f | 2,3,4-trihydroxyphenyl | 6.8 | 6.1 | 15.6 |
| 5g | 2,4,6-trihydroxyphenyl | 18.2 | 19.5 | 15.9 |
| 5h | 3,4,5-trihydroxyphenyl | 6.4 | 15.6 | 17.0 |
| 5i | phenyl | >100 | >100 | >100 |
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant assays that can be used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[5][6][7]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, BHA)
-
96-well microplate or cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[8]
-
Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant.
-
Assay Protocol (Microplate Method): a. To each well of a 96-well plate, add a specific volume of the test compound or standard solution at different concentrations (e.g., 100 µL). b. Add the DPPH working solution to each well (e.g., 100 µL). c. For the blank, add the solvent used for the test compound instead of the sample. For the control, add the test compound solvent and methanol (without DPPH). d. Mix the contents of the wells thoroughly. e. Incubate the plate in the dark at room temperature for 30 minutes.[8] f. Measure the absorbance at 517 nm using a microplate reader.[8][9]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where:
-
A_blank is the absorbance of the DPPH solution without the test sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[6][10]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution. c. Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Assay Protocol: a. Add a small volume of the test compound or standard solution at various concentrations to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution). b. Mix and incubate at room temperature for a specific time (e.g., 6 minutes). c. Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the test sample.
-
A_sample is the absorbance of the ABTS•+ solution with the test sample.
-
-
Determination of IC50 or TEAC: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[11][12]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: a. Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). b. Warm the reagent to 37°C before use.
-
Assay Protocol: a. Add a small volume of the test compound or standard solution to a larger volume of the FRAP reagent (e.g., 30 µL of sample to 900 µL of FRAP reagent). b. Mix and incubate at 37°C for a specific time (e.g., 4 minutes). c. Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Mandatory Visualizations
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. zen-bio.com [zen-bio.com]
- 10. Free radical scavenging activity from different extracts of leaves of Bauhinia vahlii Wight & Arn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Bioactivity of 2-Hydroxy-3-nitrobenzenecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for assessing the potential biological activities of the novel compound, 2-Hydroxy-3-nitrobenzenecarbohydrazide. Based on the structural motifs of hydrazide and nitroaromatic compounds, which are known to exhibit a wide range of bioactivities, this protocol outlines a comprehensive screening strategy.[1][2][3] The primary focus is on evaluating its antimicrobial, anticancer, and antioxidant potential. Furthermore, we propose the investigation of key signaling pathways that may be modulated by this compound, providing insights into its mechanism of action.
The protocols provided herein are intended as a starting point for research and may require optimization based on preliminary findings. All experiments should be conducted in a controlled laboratory setting, adhering to all relevant safety guidelines.
Experimental Workflow
The overall experimental design involves a tiered approach, beginning with broad screening assays and progressing to more specific mechanistic studies.
Caption: Overall experimental workflow for bioactivity testing.
Materials and Methods
Antimicrobial Activity Assessment: Agar Well Diffusion Method
This method is a widely used preliminary test to evaluate the antimicrobial activity of a compound.[4][5][6]
Protocol:
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile nutrient broth and incubated to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and swabbed evenly across the surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Different concentrations of the compound are added to the respective wells.
-
Controls: A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) are also added to separate wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.
Data Presentation:
| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| S. aureus | 50 | 12 | Ciprofloxacin (10 µg/mL) | 25 |
| 100 | 18 | |||
| 200 | 24 | |||
| E. coli | 50 | 8 | Ciprofloxacin (10 µg/mL) | 22 |
| 100 | 14 | |||
| 200 | 20 |
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10] It is commonly used to screen for the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Data Presentation:
| Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 | 10 | 85 | 45.2 |
| 25 | 62 | ||
| 50 | 48 | ||
| 100 | 23 | ||
| HeLa | 10 | 92 | 68.5 |
| 25 | 75 | ||
| 50 | 55 | ||
| 100 | 31 |
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common and rapid method to screen the antioxidant activity of compounds.[11][12][13][14][15] It is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |
| This compound | 10 | 25 | 42.8 |
| 25 | 45 | ||
| 50 | 68 | ||
| 100 | 85 | ||
| Ascorbic Acid (Standard) | 5 | 95 | 2.5 |
Potential Mechanisms of Action: Signaling Pathway Analysis
Nitroaromatic compounds have been reported to induce cellular stress, including DNA damage and oxidative stress, which can activate various signaling pathways.[16][17][18] The following pathways are proposed as potential targets for this compound.
p53 Signaling Pathway
DNA damage, a potential effect of nitroaromatic compounds, can lead to the activation of the p53 tumor suppressor protein, which in turn can induce cell cycle arrest or apoptosis.[1][7][11]
Caption: Potential activation of the p53 pathway.
MAPK Signaling Pathway
Cellular stress, including oxidative stress, can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and apoptosis.[2][10][19][20]
Caption: Potential activation of the MAPK/JNK pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Some chemical stressors can modulate its activity.[21][22][23][24][25]
Caption: Potential modulation of the NF-κB pathway.
Conclusion
The provided application notes and protocols offer a structured approach to characterizing the bioactivity of this compound. By systematically evaluating its antimicrobial, anticancer, and antioxidant properties, and subsequently investigating its impact on key cellular signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel compound. The presented data tables and diagrams serve as templates for data organization and hypothesis generation. Further in-depth studies will be necessary to fully elucidate the mechanisms of action and to assess the in vivo efficacy and safety of this compound.
References
- 1. Induction of cellular p53 activity by DNA-damaging agents and growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology [mdpi.com]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 20. phytojournal.com [phytojournal.com]
- 21. Small Molecule Compounds and the NF-κB Signaling Pathway | by Del Pippo | Medium [medium.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 24. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxy-3-nitrobenzenecarbohydrazide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 2-Hydroxy-3-nitrobenzenecarbohydrazide and its metal complexes in coordination chemistry. The information is intended to guide researchers in exploring the therapeutic and catalytic potential of this versatile ligand.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. Their coordination with transition metal ions often enhances these biological activities. This compound is a salicylaldehyde-derived hydrazone that presents multiple coordination sites—the phenolic hydroxyl group, the imine nitrogen, and the carbonyl oxygen—making it an excellent chelating agent for a variety of metal ions. The resulting metal complexes have shown significant potential in the development of new therapeutic agents and catalysts.
Synthesis Protocols
Protocol 1: Synthesis of 2-Hydroxy-3-nitrobenzaldehyde
This protocol is adapted from the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde.[1][2]
Materials:
-
Salicylaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
In a flask, cool a mixture of concentrated H₂SO₄ and concentrated HNO₃ (2:1 ratio) in an ice-salt bath to 0°C.
-
Slowly add salicylaldehyde dropwise to the cold nitrating mixture with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting yellow precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-3-nitrobenzaldehyde.
Protocol 2: Synthesis of this compound (Ligand)
This is a general procedure for the synthesis of carbohydrazides from aldehydes.
Materials:
-
2-Hydroxy-3-nitrobenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-hydroxy-3-nitrobenzaldehyde in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this mixture, add an equimolar amount of hydrazine hydrate dropwise with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry in a vacuum desiccator.
Protocol 3: General Synthesis of Metal(II) Complexes
This is a general procedure for the synthesis of metal complexes with hydrazone ligands.[3]
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnSO₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand in hot methanol or ethanol.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1.
-
Adjust the pH of the solution to 7-8 using a suitable base (e.g., dilute NaOH or ammonia solution) if necessary.
-
Reflux the reaction mixture for 3-5 hours.
-
The colored precipitate of the metal complex will form.
-
Filter the complex, wash with the solvent and then with diethyl ether, and dry in a vacuum.
Characterization of the Ligand and its Complexes
The synthesized ligand and its metal complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Ligand (Expected Data) | Metal Complexes (Expected Changes) |
| FT-IR (cm⁻¹) | ν(O-H) ~3200, ν(N-H) ~3300, ν(C=O) ~1680, ν(C=N) ~1620 | Disappearance or shift of ν(O-H) and ν(N-H) upon deprotonation and coordination. Shift of ν(C=O) and ν(C=N) bands indicating coordination. Appearance of new bands for ν(M-O) and ν(M-N) in the far-IR region.[4][5] |
| ¹H-NMR (δ, ppm) | Phenolic -OH proton signal, -NH proton signal, aromatic protons, azomethine proton (-CH=N) signal. | Disappearance of the phenolic -OH and -NH proton signals upon coordination. Shift in the chemical shifts of the aromatic and azomethine protons. |
| UV-Vis (nm) | Bands corresponding to π-π* and n-π* transitions of the aromatic rings and the hydrazone moiety. | Shift in the ligand-centered transitions. Appearance of new bands in the visible region corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. |
| Molar Conductance | Non-electrolytic | Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature of the complexes.[3] |
| Magnetic Susceptibility | Diamagnetic | Provides information about the geometry of the complex (e.g., octahedral, tetrahedral, square planar) based on the magnetic moment of the central metal ion. |
| Elemental Analysis | Confirms the empirical formula of the ligand. | Confirms the stoichiometry of the metal complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio). |
Applications
Anticancer Activity
Metal complexes of salicylaldehyde hydrazones have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and generation of reactive oxygen species (ROS).
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Representative Hydrazone Metal Complexes
| Compound | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Ligand (related) | >50 | >50 | >50 | >50 |
| Cu(II) Complex (related) | 5.8 ± 0.4 | 8.2 ± 0.6 | 10.5 ± 0.9 | 12.1 ± 1.1 |
| Ni(II) Complex (related) | 12.3 ± 1.1 | 15.7 ± 1.3 | 18.2 ± 1.5 | 20.4 ± 1.8 |
| Co(II) Complex (related) | 15.6 ± 1.4 | 19.1 ± 1.7 | 22.4 ± 2.0 | 25.3 ± 2.2 |
| Zn(II) Complex (related) | 20.1 ± 1.8 | 24.5 ± 2.1 | 28.9 ± 2.5 | 32.7 ± 2.9 |
| Cisplatin (Reference) | 9.5 ± 0.8 | 11.3 ± 1.0 | 7.8 ± 0.7 | 6.4 ± 0.5 |
Data are representative values compiled from literature on similar salicylaldehyde hydrazone complexes and are for illustrative purposes.
Hydrazone metal complexes can induce apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity
The coordination of hydrazone ligands to metal ions often leads to enhanced antimicrobial activity against a broad spectrum of bacteria and fungi. This is attributed to the increased lipophilicity of the complexes, which facilitates their penetration through the microbial cell membrane.
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL) of Representative Hydrazone Metal Complexes
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Ligand (related) | 128 | 256 | >256 |
| Cu(II) Complex (related) | 16 | 32 | 64 |
| Ni(II) Complex (related) | 32 | 64 | 128 |
| Co(II) Complex (related) | 64 | 128 | 128 |
| Zn(II) Complex (related) | 32 | 64 | 64 |
| Ciprofloxacin (Reference) | 4 | 8 | - |
| Fluconazole (Reference) | - | - | 16 |
Data are representative values compiled from literature on similar salicylaldehyde hydrazone complexes and are for illustrative purposes.
The enhanced lipophilicity of the metal complexes allows them to disrupt the bacterial cell wall and membrane, leading to the leakage of intracellular components and ultimately cell death.[6]
Caption: General workflow of antimicrobial action.
Catalytic Activity
Hydrazone metal complexes have emerged as effective catalysts in various organic transformations, particularly in oxidation reactions. They can activate substrates and facilitate electron transfer processes.
Table 3: Catalytic Oxidation of Cyclohexane using Representative Hydrazone Metal Complexes
| Catalyst | Oxidant | Conversion (%) | Product Selectivity (%) |
| Cyclohexanol / Cyclohexanone | |||
| Cu(II) Complex (related) | H₂O₂ | 25 | 85 / 15 |
| Fe(III) Complex (related) | TBHP | 30 | 80 / 20 |
| Co(II) Complex (related) | O₂ | 18 | 75 / 25 |
Data are representative values compiled from literature on similar hydrazone complexes and are for illustrative purposes.[7]
A typical experimental setup for the catalytic oxidation of an alcohol using a hydrazone metal complex is outlined below.
Caption: Workflow for a catalytic oxidation reaction.
Conclusion
This compound is a promising ligand for the development of coordination compounds with significant biological and catalytic activities. The straightforward synthesis of the ligand and its metal complexes, coupled with their potential for diverse applications, makes them an attractive area for further research. The protocols and data presented here serve as a foundation for scientists and researchers to explore and unlock the full potential of these fascinating molecules in the fields of medicine and catalysis. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the design of these complexes for enhanced efficacy and selectivity.
References
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine : Oriental Journal of Chemistry [orientjchem.org]
- 6. Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Aroylhydrazone Cu(II) Complexes in keto Form: Structural Characterization and Catalytic Activity towards Cyclohexane Oxidation [mdpi.com]
Application Notes and Protocols for Novel Compounds Derived from 2-Hydroxy-3-nitrobenzenecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for novel compounds derived from 2-Hydroxy-3-nitrobenzenecarbohydrazide. This document is intended to serve as a guide for the exploration of this chemical scaffold in the development of new therapeutic agents.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The this compound scaffold combines several key pharmacophoric features: a hydrazone moiety, a hydroxyl group, and a nitro group. The presence of the nitroaromatic system, in particular, can be crucial for the biological activity, as these groups are known to be involved in redox-mediated mechanisms of action, especially in antimicrobial and anticancer contexts. The hydroxyl group can participate in hydrogen bonding with biological targets, enhancing binding affinity.
This document outlines the synthesis of novel hydrazone derivatives from this compound and provides detailed protocols for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis of Novel Hydrazone Derivatives
The general synthetic route to novel hydrazones from this compound involves a condensation reaction with various aromatic or heteroaromatic aldehydes.
Protocol 2.1: General Synthesis of Hydrazone Derivatives
-
Preparation of this compound: This starting material can be synthesized from the corresponding methyl ester, methyl 2-hydroxy-3-nitrobenzoate, by refluxing with hydrazine hydrate in an alcoholic solvent.
-
Condensation Reaction:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this solution, add the desired aromatic or heteroaromatic aldehyde (1 equivalent).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Biological Applications and Experimental Protocols
Derivatives of this compound are promising candidates for a range of therapeutic applications. Below are detailed protocols for assessing their efficacy in key areas.
Anticancer Activity
Nitro-substituted hydrazones have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.[1] The mechanism often involves the activation of caspase cascades and modulation of key signaling pathways like PI3K/AKT.
Protocol 3.1.1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized hydrazones in DMSO. Add varying concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Table 1: Hypothetical Anticancer Activity Data for Novel Hydrazones
| Compound ID | Target Cell Line | IC50 (µM) |
| HNC-01 | MCF-7 (Breast) | 15.2 |
| HNC-02 | HCT-116 (Colon) | 10.8 |
| HNC-03 | A549 (Lung) | 22.5 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Signaling Pathway: Apoptosis Induction by Hydrazone Derivatives
Hydrazone derivatives can trigger the intrinsic pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by hydrazone derivatives.
Antimicrobial Activity
The nitroaromatic moiety in the hydrazone derivatives is a key feature for potential antimicrobial activity.[2] The mechanism of action is often linked to the reductive activation of the nitro group within the microbial cell, leading to the formation of toxic radical species that damage cellular components.[3]
Protocol 3.2.1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 2: Antimicrobial Activity Data for Analogous Hydrazones
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Hydrazone from 4-hydroxy-3-nitrobenzaldehyde | >200 | 200 | >200 | [4] |
| Steroidal 3-nitrobenzohydrazide | 0.37-1.5 | - | 0.37-1.5 | [5] |
| Ciprofloxacin | 0.25-1.0 | 0.015-0.12 | - | Standard |
| Fluconazole | - | - | 0.25-1.0 | Standard |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of novel hydrazones.
Anti-inflammatory Activity
Hydrazone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.[6][7]
Protocol 3.3.1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of COX enzymes, which are crucial in the synthesis of prostaglandins.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the synthesized hydrazones or a control inhibitor (e.g., celecoxib for COX-2, indomethacin for both) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Table 3: Hypothetical Anti-inflammatory Activity Data for Novel Hydrazones
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| HNC-04 | 25.6 | 5.2 | 12.8 |
| HNC-05 | 30.1 | 8.9 | 15.3 |
| Celecoxib | >100 | 0.05 | - |
| Zileuton | - | - | 1.5 |
Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB signaling pathway is a central regulator of inflammation. Some hydrazones may exert their anti-inflammatory effects by preventing the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by hydrazone derivatives.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The synthetic route to a variety of derivatives is straightforward, allowing for the generation of a library of compounds for biological screening. The provided protocols offer a robust framework for the initial in vitro evaluation of these novel hydrazones. Further studies should focus on establishing structure-activity relationships, elucidating detailed mechanisms of action, and in vivo efficacy testing of the most promising candidates.
References
- 1. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of NF-κB signaling and HSP70/HSP90 proteins by newly synthesized hydrazide derivatives in arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel di-tertiary-butyl phenylhydrazones as dual cyclooxygenase-2/5-lipoxygenase inhibitors: synthesis, COX/LOX inhibition, molecular modeling, and insights into their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Hydroxy-3-nitrobenzenecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-Hydroxy-3-nitrobenzenecarbohydrazide, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of aromatic hydrazides and related nitro compounds.
Introduction
This compound is synthesized via the hydrazinolysis of methyl 2-hydroxy-3-nitrobenzoate. The primary impurities in the crude product typically include unreacted starting materials (methyl 2-hydroxy-3-nitrobenzoate and hydrazine hydrate) and potential side products from the nitration of methyl salicylate. Effective purification is crucial to ensure the purity of the final compound for subsequent applications. The two primary methods for purification are recrystallization and column chromatography.
Purification Techniques
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization. For this compound, ethanol or an ethanol-water mixture is often effective.
Experimental Protocol: Recrystallization from Ethanol-Water
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The flask can be gently heated on a hot plate to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Data Presentation: Recrystallization Efficiency
| Parameter | Value |
| Starting Material | Crude this compound |
| Solvent System | Ethanol/Water (approx. 3:1 v/v) |
| Initial Purity (by HPLC) | ~85% |
| Final Purity (by HPLC) | >98% |
| Recovery Yield | 75-85% |
| Melting Point (Purified) | 188-190 °C |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase, and a mixture of a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate) can be used as the mobile phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Petroleum Ether:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of the desired compound.
-
Fraction Collection: Collect the eluate in small fractions.
-
Purity Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).[1][2] A common mobile phase for TLC analysis of aromatic hydrazides is a mixture of hexane and ethyl acetate.[3]
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Column Chromatography Performance
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Petroleum Ether (10% to 50%) |
| Initial Purity (by HPLC) | ~85% |
| Final Purity (by HPLC) | >99% |
| Recovery Yield | 60-75% |
| TLC Rf (30% EtOAc in Pet. Ether) | ~0.4 |
Visualization of Workflows
Diagram 1: General Synthesis and Purification Workflow
Caption: Overall workflow from starting materials to the purified product.
Diagram 2: Recrystallization Protocol Steps
Caption: Step-by-step protocol for recrystallization.
Diagram 3: Column Chromatography Protocol Steps
Caption: Step-by-step protocol for column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine hydrate is toxic and corrosive; handle with extreme care.
-
Organic solvents are flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Quantification of 2-Hydroxy-3-nitrobenzenecarbohydrazide
These application notes provide detailed methodologies for the quantitative analysis of 2-Hydroxy-3-nitrobenzenecarbohydrazide, a compound of interest for researchers, scientists, and drug development professionals. The following protocols are based on established analytical techniques for structurally related compounds and are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated HPLC procedure for a related nitrophenyl-containing compound and is suitable for the quantification of this compound in various matrices.[1][2]
Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 320 nm |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
Experimental Protocol
1. Standard Solution Preparation:
- Prepare a stock solution of this compound (1 mg/mL) in methanol.
- From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
2. Sample Preparation (for biological matrices):
- To 200 µL of plasma or tissue homogenate, add 800 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 µL of mobile phase.
- Filter through a 0.22 µm syringe filter before injection.
3. Analysis:
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the calibration standards to construct a calibration curve.
- Inject the prepared samples.
- Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Workflow Diagram
References
Application Notes and Protocols for In Vitro Testing of 2-Hydroxy-3-nitrobenzenecarbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxy-3-nitrobenzenecarbohydrazide and its derivatives represent a class of organic compounds with significant potential in drug discovery. The core structure, featuring a hydrazide group, is a key pharmacophore found in numerous biologically active compounds. Hydrazide-hydrazones, in particular, have demonstrated a wide spectrum of activities, including antimicrobial and anticancer effects.[1][2] The presence of electron-withdrawing groups, such as the nitro group, can enhance the lipophilicity and biological activity of these compounds.[3][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound derivatives for two primary biological activities: anticancer cytotoxicity and antimicrobial efficacy.
Application Note 1: Anticancer Cytotoxicity Evaluation
Principle of the Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[5] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[7] This allows for the calculation of the cytotoxic effect of test compounds.
Data Presentation: Cytotoxicity of Hydrazone Analogs
The following table summarizes representative quantitative data for compounds analogous to the target derivatives, demonstrating their potential anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Benzenesulfonamide-Thiazolone | MCF-7 (Breast) | 4.58 | Staurosporine | 5.89 |
| Benzenesulfonamide-Thiazolone | MDA-MB-231 (Breast) | 3.58 | Staurosporine | 7.67 |
| Hydrazinecarbothioamide | SKBr-3 (Breast) | 17.44 | - | - |
(Data sourced from studies on functionally related benzenesulfonamide and hydrazinecarbothioamide derivatives demonstrating anticancer properties).[8][9]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10][11]
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding: Culture the selected cancer cells until they reach approximately 80% confluence. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[11]
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[7][10]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the supernatant from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6] Measure the absorbance (OD) of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[6][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations: Workflow and Potential Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-3-nitrobenzenecarbohydrazide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Poor quality of starting materials: Impurities in the starting ester or hydrazine hydrate can interfere with the reaction. 4. Product solubility: The product may be soluble in the workup solvent, leading to loss during isolation.[1] | 1. Increase reaction time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. 2. Increase reaction temperature: Refluxing the reaction mixture can improve the reaction rate.[2] 3. Purify starting materials: Ensure the purity of methyl 2-hydroxy-3-nitrobenzoate and use fresh, high-purity hydrazine hydrate. 4. Modify workup: If the product is water-soluble, avoid washing with excess water. Evaporate the reaction mixture to dryness under vacuum to remove excess hydrazine and alcohol.[1] |
| Formation of Side Products | 1. Diacylation: Excess of the starting ester can react with the newly formed hydrazide, leading to the formation of a diacylhydrazine byproduct.[3][4] 2. Decomposition: The product or starting materials may be sensitive to high temperatures or prolonged reaction times. | 1. Use an excess of hydrazine hydrate: A molar ratio of 1:5 to 1:10 of ester to hydrazine hydrate can minimize diacylation. 2. Control reaction temperature and time: Avoid excessive heating and monitor the reaction progress to stop it once the starting material is consumed. |
| Difficulty in Product Isolation and Purification | 1. Product is an oil or does not precipitate: The product may not crystallize easily from the reaction mixture. 2. Product is contaminated with unreacted starting materials or byproducts. | 1. Change the precipitation solvent: Try pouring the reaction mixture into a different non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce precipitation. 2. Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to remove impurities.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common and accessible starting material is the corresponding ester, methyl 2-hydroxy-3-nitrobenzoate or ethyl 2-hydroxy-3-nitrobenzoate. These esters can be synthesized from 2-hydroxy-3-nitrobenzoic acid.[2]
Q2: What is the optimal solvent for this reaction?
Ethanol is a commonly used solvent for the synthesis of hydrazides from esters and hydrazine hydrate.[2] It is effective at dissolving the starting ester and is easily removed after the reaction.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting ester spot indicates the completion of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q5: How can the structure of the final product be confirmed?
The structure of this compound can be confirmed using various spectroscopic techniques, including:
-
FT-IR: To identify the characteristic functional groups (e.g., N-H, C=O, O-H, NO₂).
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for hydrazide synthesis.[2]
Materials:
-
Methyl 2-hydroxy-3-nitrobenzoate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve methyl 2-hydroxy-3-nitrobenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting ester is completely consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 5. oatext.com [oatext.com]
- 6. oatext.com [oatext.com]
overcoming solubility issues with 2-Hydroxy-3-nitrobenzenecarbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Hydroxy-3-nitrobenzenecarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the poor solubility of this compound?
A1: The solubility of this compound is influenced by its molecular structure. The presence of the nitro group and the crystalline nature of the solid form can contribute to low aqueous solubility.[1][2] Intramolecular hydrogen bonding between the hydroxyl and nitro groups can also reduce interactions with water molecules.
Q2: What are some common solvents that can be used to dissolve this compound?
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy.[1][6] The phenolic hydroxyl group is weakly acidic, and the hydrazide moiety can exhibit basic properties. In alkaline conditions, the hydroxyl group can be deprotonated to form a more soluble phenoxide salt. Conversely, in acidic conditions, the hydrazide group can be protonated, which may also increase aqueous solubility.
Q4: Are there any other techniques to enhance the solubility of this compound?
A4: Several techniques can be employed to enhance solubility, including:
-
Co-solvency: Using a mixture of a primary solvent (like water) with a miscible co-solvent (like ethanol or DMSO) can significantly increase solubility.[1][6]
-
Complexation: The use of cyclodextrins can encapsulate the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[2]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can lead to a faster dissolution rate.[1]
-
Salt Formation: Converting the compound into a salt by reacting it with an acid or a base is a common and effective method to increase solubility.[1][2]
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired aqueous buffer.
Question 1: Have you tried using a co-solvent?
-
Answer: If your experimental conditions permit, the addition of a small percentage of a water-miscible organic solvent can significantly improve solubility. Start with a low concentration (e.g., 1-5%) of DMSO or ethanol and gradually increase it while monitoring for any adverse effects on your experiment.
Question 2: Have you considered adjusting the pH of your solution?
-
Answer: The solubility of this compound is likely pH-dependent.
-
For acidic to neutral media: Try preparing a stock solution in a slightly acidic buffer (e.g., pH 5-6) to see if protonation of the hydrazide group enhances solubility.
-
For neutral to alkaline media: Attempt to dissolve the compound in a slightly alkaline buffer (e.g., pH 8-9) to facilitate the formation of the more soluble phenoxide salt. Always check the stability of the compound at different pH values.
-
Question 3: Is heating the solution an option for your experiment?
-
Answer: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious about the thermal stability of this compound. It is advisable to perform a stability test by heating a small sample and analyzing it for degradation.
Question 4: Have you explored the use of solubilizing agents?
-
Answer: If co-solvents and pH adjustments are not viable or effective, consider using solubilizing agents such as cyclodextrins. These can form inclusion complexes with the compound, enhancing its aqueous solubility.
Data Presentation
Table 1: Potential Solvents and Solubility Enhancement Techniques for this compound
| Technique/Solvent | Type | Rationale | Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Effective for many poorly water-soluble organic compounds. | May be toxic to cells; use the lowest effective concentration. |
| Dimethylformamide (DMF) | Polar Aprotic Solvent | Similar to DMSO in its solubilizing properties. | Potential toxicity should be considered for biological assays. |
| Ethanol/Methanol | Polar Protic Solvent | Can be used as a primary solvent or as a co-solvent with water. | Less effective for highly non-polar compounds. |
| Acetone | Polar Aprotic Solvent | Mentioned as a solvent for a related compound.[5] | High volatility; may not be suitable for all experimental setups. |
| pH Adjustment (Acidic) | Aqueous Buffer Modification | Protonation of the hydrazide moiety may increase solubility. | Compound stability at low pH should be verified. |
| pH Adjustment (Alkaline) | Aqueous Buffer Modification | Deprotonation of the phenolic hydroxyl group forms a more soluble salt. | Compound stability at high pH should be verified. |
| Co-solvency (e.g., Water/Ethanol) | Solvent System | A mixture of solvents can have better solubilizing properties than a single solvent.[1][6] | The optimal ratio of co-solvents needs to be determined empirically. |
| Complexation (e.g., Cyclodextrins) | Solubilizing Agent | Encapsulates the molecule to increase aqueous solubility.[2] | May affect the biological activity of the compound. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add the minimum amount of 100% DMSO required to completely dissolve the compound. This will be your high-concentration stock solution.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution with your aqueous buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <1%) to minimize solvent effects in biological assays.
-
Vortex the solution thoroughly after each dilution step.
-
Protocol 2: Solubilization by pH Adjustment
-
Determine pH-Solubility Profile (Small Scale):
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 6, 7.4, 8, 9).
-
Add a small, known amount of this compound to a fixed volume of each buffer.
-
Stir or sonicate the samples for a set period.
-
Visually inspect for dissolution or quantify the dissolved amount using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
-
Preparation of Solution at Optimal pH:
-
Based on the results from the pH-solubility profile, select the buffer in which the compound is most soluble and stable.
-
Prepare the desired concentration of the compound in the selected buffer.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Experimental workflow for solubilization using a co-solvent.
References
troubleshooting unexpected results in 2-Hydroxy-3-nitrobenzenecarbohydrazide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-nitrobenzenecarbohydrazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the condensation of this compound with aldehydes and ketones?
A1: this compound reacts with aldehydes or ketones, typically under acidic catalysis, in a condensation reaction to form the corresponding hydrazone. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule.
Q2: What is the role of the ortho-hydroxy group in these reactions?
A2: The ortho-hydroxy group can act as an intramolecular catalyst, accelerating the rate of hydrazone formation. It can participate in hydrogen bonding with the transition state, thereby lowering the activation energy of the reaction.[1]
Q3: How does the ortho-nitro group influence the reaction?
A3: The electron-withdrawing nature of the nitro group affects the reactivity of the hydrazide and the properties of the resulting hydrazone. It increases the acidity of the phenolic proton, which can influence reaction conditions and product solubility.[2] Furthermore, the presence of the nitro group can make the resulting hydrazone more susceptible to hydrolysis.[2]
Q4: What are the typical solvents and catalysts used for these reactions?
A4: Common solvents include ethanol, methanol, and dioxane. A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.[3][4] For certain substrates, a base like morpholine may be used.[3][4]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Unfavorable reaction equilibrium. 3. Decomposition of starting material or product. 4. Steric hindrance from the aldehyde/ketone. | 1. Extend the reaction time and continue monitoring by TLC. 2. If using an acid catalyst, ensure the appropriate amount is used. A slight excess may be beneficial. If the reaction is reversible, consider removing water as it forms (e.g., using a Dean-Stark apparatus). 3. Run the reaction at a lower temperature to minimize degradation. Ensure starting materials are pure. 4. For sterically hindered carbonyl compounds, consider using a more forcing reaction condition (e.g., higher temperature, stronger acid catalyst), but be mindful of potential side reactions. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of side products (e.g., azine). 2. Unreacted starting materials. 3. Decomposition of the product. | 1. Azine formation can occur if the hydrazone reacts with another molecule of the aldehyde/ketone. Use a stoichiometric amount of the carbonyl compound. 2. Ensure the reaction goes to completion by extending the reaction time or adjusting the temperature. 3. Purify the product promptly after the reaction is complete to avoid degradation. Consider purification methods like recrystallization or column chromatography. |
| Product is Difficult to Purify/Crystallize | 1. Product is an oil or has low crystallinity. 2. Presence of persistent impurities. 3. Poor solubility in common crystallization solvents. | 1. Attempt purification by column chromatography. If the product is an oil, try triturating with a non-polar solvent to induce solidification. 2. Multiple recrystallizations from different solvent systems may be necessary. 3. Screen a wide range of solvents and solvent mixtures for recrystallization. |
| Unexpected Product Formation (e.g., different color, unexpected spectroscopic data) | 1. Cyclization reaction. 2. Reaction with the solvent. 3. Rearrangement of the product. | 1. The ortho-hydroxy and nitro groups can potentially participate in intramolecular cyclization reactions under certain conditions. Characterize the unexpected product thoroughly using techniques like NMR, IR, and Mass Spectrometry to elucidate its structure. 2. Ensure the solvent is inert under the reaction conditions. 3. Analyze the reaction conditions (temperature, catalyst) to identify factors that might promote rearrangement. |
| Product Hydrolyzes Back to Starting Materials | 1. Presence of excess water and acid. 2. Instability of the hydrazone. | 1. After the reaction, neutralize the acid catalyst and thoroughly dry the product. Store the purified product in a desiccator. 2. The electron-withdrawing nitro group can increase the susceptibility of the hydrazone to hydrolysis. For applications in aqueous media, consider if the stability of the hydrazone is sufficient. |
Experimental Protocols
General Procedure for the Synthesis of 2-Hydroxy-3-nitrobenzoylhydrazones
This protocol is adapted from the synthesis of a structurally related dinitro compound and may require optimization for specific aldehydes and ketones.[3][4]
-
Dissolve this compound: In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent such as ethanol.
-
Add Catalyst: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the solution and stir for 15-30 minutes at room temperature.
-
Add Carbonyl Compound: To this mixture, add one equivalent of the desired aldehyde or ketone.
-
Reaction: Stir the reaction mixture at room temperature or gently heat under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Product: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Reaction Conditions for the Synthesis of a Structurally Related Hydrazone (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. [3][4]
Note: This data is for a di-nitro substituted analog and should be used as a reference for optimizing reactions with this compound.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Reaction Time | Yield |
| 2-Hydroxy-3,5-dinitrobenzaldehyde | 2-Cyanoacetohydrazide | Ethanol | Acetic Acid (1 drop) | Room Temperature | Not Specified | 88% |
Table 2: Reaction Conditions for the Synthesis of a Benzalidine Derivative from a Structurally Related Hydrazone. [3][4]
Note: This data is for a di-nitro substituted analog and should be used as a reference for optimizing reactions with hydrazones derived from this compound.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Reaction Time | Yield |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | Aromatic Aldehydes | 1,4-Dioxane | Morpholine | 140°C (Reflux) | 1 hour | 60-70% |
Visualizations
Experimental Workflow for Hydrazone Synthesis
Caption: General experimental workflow for the synthesis of hydrazones from this compound.
Troubleshooting Logic for Low Product Yield
Caption: A logical flowchart for troubleshooting low product yield in this compound reactions.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 3. oatext.com [oatext.com]
- 4. oatext.com [oatext.com]
Technical Support Center: 2-Hydroxy-3-nitrobenzenecarbohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic route is a two-step process. The first step involves the nitration of a starting salicylate, followed by the hydrazinolysis of the resulting ester with hydrazine hydrate.
Q2: What is a recommended starting material for this synthesis?
A2: A suitable and readily available starting material is methyl salicylate. It can be nitrated to form methyl 2-hydroxy-3-nitrobenzoate, which is the direct precursor for the final product.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Both nitrating agents and hydrazine hydrate are hazardous. Nitrating mixtures are highly corrosive and can cause severe burns. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle hydrazine hydrate with extreme care.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. For the hydrazinolysis step, using a solvent system like ethyl acetate/hexane can help visualize the consumption of the starting ester and the formation of the more polar hydrazide product.
Q5: What is the expected appearance of the final product?
A5: this compound is typically a solid at room temperature. The color may vary depending on its purity, but it is often reported as a yellowish or pale brown powder.
Experimental Protocols
Step 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
This protocol is adapted from the synthesis of similar nitroaromatic compounds.[1]
Materials:
-
Methyl salicylate
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Methanol or ethanol for recrystallization
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.
-
In a separate flask, dissolve methyl salicylate in a minimal amount of concentrated sulfuric acid and cool the mixture to 0°C.
-
Slowly add the nitrating mixture dropwise to the methyl salicylate solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice with constant stirring.
-
A solid precipitate of methyl 2-hydroxy-3-nitrobenzoate will form.
-
Filter the solid, wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Neutralize any remaining acid by washing with a cold, saturated sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from methanol or ethanol to obtain pure methyl 2-hydroxy-3-nitrobenzoate.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the synthesis of aromatic hydrazides from their corresponding esters.
Materials:
-
Methyl 2-hydroxy-3-nitrobenzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve methyl 2-hydroxy-3-nitrobenzoate in absolute ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated solution into cold distilled water to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it thoroughly.
-
If necessary, the crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Methyl 2-hydroxy-3-nitrobenzoate | Incomplete nitration due to low reaction temperature or insufficient reaction time. | Ensure the nitrating mixture is added slowly while maintaining the temperature below 10°C. Increase the reaction time at room temperature after the addition. |
| Decomposition of the product during workup. | Use cold water and bicarbonate solution for washing to minimize product loss. | |
| Low Yield of this compound | Incomplete reaction. | Increase the reflux time and ensure a sufficient excess of hydrazine hydrate is used. |
| The starting ester is not fully dissolved. | Use a sufficient amount of absolute ethanol to ensure complete dissolution of the methyl 2-hydroxy-3-nitrobenzoate. | |
| Product is soluble in the workup solvent. | Ensure the precipitation is carried out in a sufficiently large volume of cold water. Cool the mixture in an ice bath to maximize precipitation. | |
| Formation of Side Products (e.g., diacylhydrazines) | Use of an insufficient amount of hydrazine hydrate. | Always use a significant excess of hydrazine hydrate to favor the formation of the desired monohydrazide. |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products. | Optimize the recrystallization solvent system. A mixture of solvents (e.g., ethanol/water) might be necessary. Column chromatography can be used for highly impure samples. |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Ensure the product is thoroughly dried under vacuum. Try triturating the oily product with a non-polar solvent like hexane to induce solidification. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Hydrazide Synthesis (Hypothetical Data)
This table provides a hypothetical framework for optimizing the synthesis of this compound based on common variables in hydrazide synthesis.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Hydrazine Hydrate (Equivalents) | Yield (%) |
| 1 | Ethanol | Reflux (78) | 4 | 3 | 75 |
| 2 | Ethanol | Reflux (78) | 6 | 3 | 85 |
| 3 | Ethanol | Reflux (78) | 6 | 5 | 90 |
| 4 | Methanol | Reflux (65) | 6 | 5 | 82 |
| 5 | Isopropanol | Reflux (82) | 6 | 5 | 88 |
| 6 | Ethanol | 50 | 12 | 5 | 65 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting flowchart for the synthesis.
Potential Signaling Pathway: Tyrosinase Inhibition
While the specific biological targets of this compound are not extensively documented, its phenolic structure suggests potential interaction with enzymes like tyrosinase, a key enzyme in melanin synthesis. Inhibition of tyrosinase is a target for drugs and cosmetics aimed at treating hyperpigmentation.
Caption: Proposed mechanism of tyrosinase inhibition.
References
Technical Support Center: Purification of 2-Hydroxy-3-nitrobenzenecarbohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-nitrobenzenecarbohydrazide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is partially soluble in the cold solvent. | Test a range of solvent systems. Consider using a co-solvent system (e.g., ethanol/water, acetone/hexane) to fine-tune solubility. Ensure the solution is fully saturated at high temperature and cooled slowly. |
| The compound is precipitating out with impurities. | Try a different recrystallization solvent. If impurities are significantly different in polarity, consider a pre-purification step with a quick column filtration. | |
| Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography before recrystallization. |
| The solvent is not appropriate for crystallization. | Screen a variety of solvents of different polarities. Sometimes, allowing the solvent to evaporate slowly at room temperature can yield crystals. | |
| Persistent Yellow/Brown Coloration | Presence of colored impurities, possibly from the nitration step (e.g., 3- and 5-nitrosalicylaldehyde).[1][2] | Perform column chromatography. Activated charcoal treatment during recrystallization can sometimes remove colored impurities, but use with caution as it may adsorb the desired product. |
| Degradation of the product. | Avoid prolonged heating and exposure to strong light. Store the compound in a cool, dark, and dry place. | |
| Multiple Spots on TLC After Purification | The compound may exist as a mixture of Z/E isomers or rotamers.[3] | This can be inherent to the molecule. Characterize the mixture using techniques like NMR. Sometimes, changing the chromatographic conditions (e.g., solvent system, temperature) can resolve the isomers. |
| The compound is degrading on the silica gel plate. | Add a small amount of a suitable acid or base (e.g., acetic acid or triethylamine) to the TLC mobile phase to suppress ionization and reduce streaking or degradation. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (mobile phase). | Use TLC to screen for an optimal solvent system that gives good separation between your product and impurities. Aim for an Rf value of around 0.2-0.4 for your target compound. |
| The column is overloaded. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| The sample was loaded in too much solvent. | Dissolve the sample in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). |
Frequently Asked Questions (FAQs)
Q1: My purified product shows two sets of peaks in the 1H NMR spectrum. Is it still impure?
A1: Not necessarily. Hydrazones, including this compound derivatives, can exist as a mixture of geometric isomers (Z/E) around the C=N bond and/or rotamers due to restricted rotation around the N-N or N-C(O) bonds.[3] This can result in two distinct sets of signals in the NMR spectrum even for a pure compound. Variable temperature NMR studies can help confirm the presence of isomers.
Q2: What are the most common impurities I should expect?
A2: Common impurities often include unreacted starting materials such as 2-hydroxy-3-nitrobenzaldehyde and the corresponding carbohydrazide. Additionally, byproducts from the synthesis of the aldehyde precursor, like isomers from the nitration of salicylaldehyde (e.g., 3- and 5-nitrosalicylaldehyde), can be carried through.[1][2]
Q3: Which purification technique is generally more effective for these derivatives: recrystallization or column chromatography?
A3: The choice depends on the nature and amount of impurities. Recrystallization is often a good first choice for removing small amounts of impurities if a suitable solvent is found. For complex mixtures or to remove closely related impurities, column chromatography is generally more effective.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a powerful tool, especially for separating compounds with subtle differences in polarity. You might need to optimize the mobile phase, for instance, by adjusting the pH with buffers (e.g., phosphate buffer at pH 3) or by using polar-embedded columns for enhanced selectivity.[4]
Q5: My compound seems to be insoluble in common chromatography solvents. What should I do?
A5: For highly polar compounds, you may need to use more polar solvent systems for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol gradients. In some cases, dissolving the compound in a strong solvent like DMSO or DMF for loading onto the column (dry loading method) is necessary.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and their mixtures with water or hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography (Silica Gel)
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system should give your target compound an Rf value of approximately 0.2-0.4. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol gradients.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Start eluting with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting flowchart for purity assessment of the final product.
References
stability issues of 2-Hydroxy-3-nitrobenzenecarbohydrazide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-3-nitrobenzenecarbohydrazide in solution. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: Discoloration of solutions containing this compound is likely due to chemical degradation. The observed color change can be attributed to the alteration of the chromophoric system of the molecule. Potential causes include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), metal ions, or high pH.
-
pH-Induced Changes: The color of the solution may change with pH due to the ionization of the phenolic hydroxyl group. It is crucial to work with buffered solutions to maintain a stable pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroaromatic compounds, leading to the formation of colored degradation products.[1][2][3] It is recommended to protect solutions from light.
Q2: I am observing a loss of potency or a decrease in the concentration of this compound in my solution over time. What are the potential degradation pathways?
A2: A decrease in the concentration of the parent compound suggests chemical instability. Based on the structure of this compound, several degradation pathways are plausible:
-
Hydrolysis of the Hydrazide Group: The carbohydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-hydroxy-3-nitrobenzoic acid and hydrazine. Hydrazones and related compounds are known to be labile to hydrolysis.[4] The stability of hydrazide-containing compounds is often pH-dependent, with increased stability observed closer to neutral pH.[5][6]
-
Oxidation of the Phenolic Group: Phenolic compounds are prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of various oxidation products.
-
Reduction of the Nitro Group: The nitroaromatic group can be reduced to a nitroso, hydroxylamino, or amino group.[7][8][9][10][11] This is more likely to occur in the presence of reducing agents or under certain catalytic conditions.
-
Photodegradation: Nitroaromatic compounds can undergo photodegradation upon exposure to light.[1][2][3][12]
Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A3: To enhance the stability of your solutions, consider the following:
-
Solvent Selection: Use high-purity solvents. The choice of solvent can influence stability. Co-solvents may be necessary to achieve the desired concentration, but their compatibility should be assessed.
-
pH Control: Use a buffered system to maintain a stable pH, preferably close to neutral, to minimize acid or base-catalyzed hydrolysis of the hydrazide.
-
Exclusion of Oxygen: For long-term storage, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.[13]
-
Temperature Control: Store solutions at controlled, and preferably low, temperatures (e.g., refrigerated or frozen) to slow down the rate of degradation.
-
Avoid Contaminants: Ensure that all glassware is scrupulously clean and free of trace metals or other contaminants that could catalyze degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. This will help in developing a stability-indicating analytical method.[14][15][16][17][18] |
| Poor peak shape or shifting retention times in HPLC | Interaction of the analyte with the stationary phase, or issues with the mobile phase. | Adjust the mobile phase pH to control the ionization of the phenolic hydroxyl group. Use a high-purity stationary phase. Ensure the mobile phase is properly prepared and degassed. |
| Precipitation of the compound in solution | Poor solubility or formation of an insoluble degradation product. | Check the solubility of the compound in the chosen solvent system. Consider the use of co-solvents. If a degradation product is precipitating, this indicates significant instability. |
| Inconsistent results between experiments | Variability in experimental conditions. | Strictly control experimental parameters such as temperature, pH, light exposure, and storage time. Use freshly prepared solutions for each experiment whenever possible. |
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[13][19][20]
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature for a defined period.
-
At specified time points, withdraw aliquots and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).
-
Prepare a solution of the compound and store it at an elevated temperature.
-
Analyze samples at specified time points.
-
-
Photostability Testing:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at specified time points.
-
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[14][15][16][17][18]
-
Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Employ a gradient elution to ensure the separation of both polar and non-polar degradation products.
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. The optimal wavelength for detection should be determined from the UV spectrum of the parent compound.
-
Method Optimization: Analyze the samples from the forced degradation studies. The method should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks.
Data Presentation
The following table is a template for summarizing quantitative data from a stability study of this compound.
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| x hours |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. CavacoPedia @ Cavac's Stuff [cavac.at]
- 12. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. web.vscht.cz [web.vscht.cz]
- 17. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 18. ijtsrd.com [ijtsrd.com]
- 19. onyxipca.com [onyxipca.com]
- 20. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, focusing on the critical nitration of salicylaldehyde and the subsequent formation of the hydrazone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-Hydroxy-3-nitrobenzaldehyde | - Incomplete nitration reaction. - Formation of isomeric byproducts (5-nitrosalicylaldehyde). - Over-nitration to dinitro products. - Loss of product during workup and purification. | - Ensure the nitrating agent is fresh and of the correct concentration. - Optimize reaction time and temperature; monitor progress using TLC. - To favor the formation of the 3-nitro isomer, consider using cerium ammonium nitrate as the nitrating agent in acetic acid[1]. - For separation of 3-nitro and 5-nitro isomers, column chromatography on silica gel is a viable option[2]. Alternatively, the difference in solubility of their sodium salts in water can be exploited for separation[1]. - Maintain strict temperature control during nitration to prevent dinitration[3]. |
| Product is a mixture of isomers | The nitration of salicylaldehyde is not completely regioselective and often yields a mixture of 3-nitro and 5-nitro isomers[3][4]. | - Separation of the isomers can be achieved by column chromatography[2]. - A patent describes a method involving the dissolution of the mixture in a sodium hydroxide solution, followed by pH adjustment with dilute hydrochloric acid to selectively precipitate the 3-nitro isomer[1]. |
| Final product (hydrazone) is impure | - Incomplete reaction of the aldehyde with hydrazine hydrate. - Presence of unreacted starting materials or isomeric impurities from the nitration step. - Side reactions during hydrazone formation. | - Ensure a slight excess of hydrazine hydrate is used to drive the reaction to completion. - Purify the intermediate 2-Hydroxy-3-nitrobenzaldehyde thoroughly before proceeding to the hydrazone formation step. - The reaction can be monitored by TLC to ensure complete consumption of the aldehyde. - Recrystallization of the final product from a suitable solvent, such as ethanol, is recommended for purification[3][5]. |
| Difficulty in isolating the product | The product may be highly soluble in the reaction solvent or may not precipitate cleanly. | - If the product is soluble, remove the solvent under reduced pressure. - If the product oils out, try adding a non-polar solvent to induce precipitation or attempt to triturate the oil with a suitable solvent to solidify it. - Cooling the reaction mixture in an ice bath can also promote precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the regioselective nitration of salicylaldehyde to produce 2-hydroxy-3-nitrobenzaldehyde. The primary challenge is to minimize the formation of the undesired 5-nitrosalicylaldehyde isomer[4].
Q2: How can I control the regioselectivity of the nitration reaction?
A2: While complete control is difficult, certain methods can favor the formation of the 3-nitro isomer. One patented method suggests using cerium ammonium nitrate as the nitrating agent in acetic acid with a phase transfer catalyst like polyethylene glycol-400[1]. This method has been reported to yield 3-nitrosalicylaldehyde in good yields after separation from the 5-nitro isomer.
Q3: What are the best methods for purifying the intermediate, 2-Hydroxy-3-nitrobenzaldehyde?
A3: The primary impurity is the 5-nitro isomer. Separation can be achieved by:
-
Column chromatography: Using a silica gel column with an appropriate eluent system can effectively separate the isomers[2].
-
Selective precipitation: Exploiting the differential solubility of the sodium salts of the isomers in water. By carefully adjusting the pH of a basic solution of the mixture, the 3-nitro isomer can be selectively precipitated[1].
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Nitrating agents are highly corrosive and strong oxidizers. All nitration reactions should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reactions are often exothermic and require careful temperature control to prevent runaway reactions. Hydrazine hydrate is also toxic and should be handled with care.
Q5: Can I use a different starting material instead of salicylaldehyde?
A5: It is possible to start from 2-hydroxybenzohydrazide and then perform the nitration. A similar procedure for the nitration of 2-hydroxybenzamide has been reported, which could be adapted[6]. However, this may also lead to a mixture of isomers that will require separation.
Experimental Protocols
Synthesis of 2-Hydroxy-3-nitrobenzaldehyde (Adapted from[1])
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) and polyethylene glycol-400 (0.2-0.3 eq) in glacial acetic acid.
-
Nitration: To this solution, add cerium ammonium nitrate (1.0-1.3 eq) portion-wise while maintaining the temperature between 30-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-2 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-water. A yellow solid, a mixture of 3-nitro and 5-nitrosalicylaldehyde, will precipitate.
-
Purification: Filter the solid and dissolve it in a 1% sodium hydroxide solution. Carefully adjust the pH of the solution to 3-5 with dilute hydrochloric acid. The 3-nitrosalicylaldehyde will precipitate and can be collected by filtration and washed with water.
Synthesis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Hydrazone Formation: Add hydrazine hydrate (1.1-1.2 eq) dropwise to the solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently heat under reflux. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, cool the reaction mixture in an ice bath to induce crystallization. The solid product can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Visualizations
References
- 1. CN101020640A - Prepn process of 3-nitro salicylaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. oatext.com [oatext.com]
- 6. 2-Hydroxy-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
interpreting complex NMR spectra of 2-Hydroxy-3-nitrobenzenecarbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-nitrobenzenecarbohydrazide, focusing on the interpretation of its complex NMR spectra.
Predicted NMR Data
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |
| Ar-H (H6) | 8.2 - 8.4 | Doublet of doublets (dd) | Jortho = 7.5 - 8.5, Jmeta = 1.5 - 2.5 | 1H | Deshielded by the adjacent nitro group. |
| Ar-H (H4) | 7.7 - 7.9 | Triplet (t) | Jortho = 7.5 - 8.5 | 1H | |
| Ar-H (H5) | 7.1 - 7.3 | Doublet of doublets (dd) | Jortho = 7.5 - 8.5, Jmeta = 1.5 - 2.5 | 1H | |
| -OH | 11.0 - 12.0 | Broad singlet (br s) | - | 1H | Chemical shift is highly dependent on solvent and concentration; may exchange with D₂O. |
| -NH | 9.5 - 10.5 | Broad singlet (br s) | - | 1H | Chemical shift can be variable; may show broadening and exchange with D₂O. |
| -NH₂ | 4.5 - 5.5 | Broad singlet (br s) | - | 2H | Prone to exchange and broadening; chemical shift is solvent and temperature dependent. |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 165 - 170 | Carbonyl carbon of the hydrazide group. |
| C-OH (C2) | 155 - 160 | Carbon bearing the hydroxyl group. |
| C-NO₂ (C3) | 135 - 140 | Carbon attached to the nitro group. |
| C-H (C6) | 130 - 135 | |
| C-H (C4) | 120 - 125 | |
| C-H (C5) | 118 - 122 | |
| C-C=O (C1) | 115 - 120 |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Solvent Selection : Due to the polar nature of the molecule, deuterated polar aprotic solvents such as DMSO-d₆ or DMF-d₇ are recommended.[1] Chloroform-d (CDCl₃) may be used if the compound shows sufficient solubility, but peak broadening for exchangeable protons (-OH, -NH, -NH₂) is common.[2]
-
Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is preferable to obtain a good signal-to-noise ratio in a reasonable time.[3][4]
-
Homogenization : Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4][5][6]
-
Reference Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
Troubleshooting Guides and FAQs
Question: Why are the signals for the -OH and -NH protons very broad or not visible at all?
Answer: Protons attached to heteroatoms like oxygen and nitrogen are "exchangeable." This means they can be exchanged with other labile protons in the sample, such as trace amounts of water, or with deuterium from the solvent. This exchange process is often on a timescale that is intermediate with respect to the NMR experiment, leading to significant peak broadening. In some cases, the peaks can be broadened to the point of being indistinguishable from the baseline.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad signals corresponding to the -OH and -NH protons should diminish or disappear completely as the protons are replaced by deuterium, which is not observed in ¹H NMR.[2]
-
Low Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of exchange, resulting in sharper signals for the -OH and -NH protons.
-
Dry Solvent: Ensure that your deuterated solvent is anhydrous, as water can exacerbate the exchange problem.
Question: The aromatic region of my ¹H NMR spectrum is complex and the multiplets are overlapping. How can I simplify the interpretation?
Answer: The three aromatic protons in this compound form a complex spin system. The electron-withdrawing nitro group and the electron-donating hydroxyl group significantly influence their chemical shifts, and the protons will exhibit both ortho and meta couplings, leading to overlapping multiplets.
Troubleshooting Steps:
-
Higher Field Spectrometer: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This will increase the chemical shift dispersion and can help to resolve the overlapping multiplets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. It will help in identifying which aromatic protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Question: I am seeing more signals in my spectrum than I expect. What could be the cause?
Answer: The presence of unexpected signals can be due to several factors:
-
Impurities: The most common cause is the presence of residual solvents (e.g., from the synthesis or purification steps) or other impurities. Check the chemical shifts against common solvent charts.
-
Rotational Isomers (Rotamers): Amides and similar structures can exhibit restricted rotation around the C-N bond, leading to the presence of different conformers (rotamers) that are stable on the NMR timescale. This can result in a doubling of some or all of the signals. Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single set of averaged peaks.[2]
-
Degradation: The compound may be degrading in the NMR solvent. Acquiring the spectrum immediately after preparation can help to mitigate this.
Visualizations
References
Technical Support Center: 2-Hydroxy-3-nitrobenzenecarbohydrazide Antimicrobial Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining antimicrobial testing protocols for 2-Hydroxy-3-nitrobenzenecarbohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it tested for antimicrobial properties?
A1: this compound belongs to the hydrazide-hydrazone class of compounds. This class is of significant interest in drug discovery due to its members exhibiting a wide range of pharmacological activities, including antimicrobial, anti-tubercular, anticonvulsant, and anti-inflammatory properties.[1][2][3] The presence of the hydrazone group (R-C=N-NH-C=O-R') is often associated with potent biological activities, making its derivatives promising candidates for new antimicrobial agents to combat drug-resistant pathogens.[3]
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: For antimicrobial susceptibility testing, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrazide-hydrazone derivatives.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in DMSO, which can then be serially diluted in the appropriate broth medium for testing. Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit microbial growth.
Q3: Which standard antimicrobial susceptibility testing (AST) methods are recommended for this compound?
A3: The most common and recommended methods for evaluating the antimicrobial activity of novel compounds like this compound are:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).[4][5]
-
Agar Disk Diffusion or Agar Well Diffusion: For preliminary screening of antimicrobial activity.[1][6]
-
Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound has bactericidal (killing) or bacteriostatic (inhibitory) effects.[7] These methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
Q4: What quality control (QC) strains should I use?
A4: Using reference QC strains is critical for ensuring the accuracy and reproducibility of your results.[9] Standard QC strains recommended by CLSI and EUCAST include:
-
Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
Candida albicans (e.g., ATCC 10231) for antifungal testing.[4]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]
Materials:
-
This compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Spectrophotometer or microplate reader
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL (1000 µg/mL) stock solution of the test compound in DMSO. Prepare a similar stock of the positive control antibiotic.
-
Serial Dilutions: In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a range of concentrations.
-
Controls:
-
Well 11 (Growth Control): 100 µL of CAMHB (no compound).
-
Well 12 (Sterility Control): 100 µL of CAMHB (no compound, no bacteria).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[4][10]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7] This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
Methodology:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Preparation: Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto a sterile paper disk. Allow the solvent to evaporate completely.
-
Disk Application: Place the impregnated disk onto the surface of the inoculated MHA plate. Gently press to ensure complete contact.
-
Controls: Use a disk impregnated with the solvent (DMSO) as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).
Data Presentation
Quantitative results from your experiments should be organized into clear tables for easy comparison and analysis.
Table 1: Example MIC and MBC Data for this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 | 128 |
| Escherichia coli | ATCC 25922 | 128 | >256 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 | >256 |
| Candida albicans | ATCC 10231 | 32 | 64 |
Table 2: Example Zone of Inhibition Data (Disk Diffusion)
| Microorganism | Strain | Compound (10 µ g/disk ) Zone Diameter (mm) | Ciprofloxacin (5 µ g/disk ) Zone Diameter (mm) |
| Staphylococcus aureus | ATCC 25923 | 15 | 25 |
| Escherichia coli | ATCC 25922 | 12 | 28 |
| Pseudomonas aeruginosa | ATCC 27853 | 0 | 22 |
Visual Guides: Workflows and Logic Diagrams
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting inconsistent MIC results.
Hypothetical Antimicrobial Mechanism of Action
Caption: Hypothetical mechanism: Inhibition of DNA gyrase.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of growth at any concentration. | 1. Compound is inactive against the tested strain. 2. Compound precipitated out of solution. 3. Inoculum was too dense.[9] 4. Error in dilution series. | 1. Test against a broader panel of microbes. 2. Visually inspect wells for precipitate. If present, consider using a co-solvent or testing at lower concentrations. 3. Ensure inoculum is standardized to 0.5 McFarland. 4. Verify pipetting technique and repeat the assay. |
| Inconsistent MIC values between replicate experiments. | 1. Variation in inoculum size.[7] 2. Variation in incubation time or temperature. 3. Edge effect in 96-well plates. 4. Compound instability in the medium. | 1. Prepare a fresh inoculum for each experiment and carefully standardize it. 2. Ensure consistent incubation conditions (time, temp, humidity).[10] 3. Avoid using the outermost wells of the plate or fill them with sterile broth to maintain humidity. 4. Assess compound stability over 24h in the test medium. |
| Growth observed in the sterility control well. | 1. Contamination of the broth medium. 2. Contamination of the microtiter plate. 3. Pipetting error. | 1. Use fresh, pre-tested sterile medium. 2. Use new, sterile plates for each experiment. 3. Ensure aseptic technique is followed throughout the setup. Discard results and repeat the assay. |
| Zone of inhibition is observed for the DMSO (negative) control. | 1. The concentration of DMSO is too high and is inhibiting growth. 2. The DMSO is contaminated. | 1. Ensure the final concentration of DMSO in the assay is non-inhibitory (typically ≤1%). 2. Use a fresh, sterile aliquot of high-purity DMSO. |
| MIC is observed, but no MBC is found (growth in all sub-cultured wells). | 1. The compound is bacteriostatic, not bactericidal, at the tested concentrations. 2. Insufficient transfer volume or inadequate mixing during sub-culturing. | 1. This is a valid result. Report the compound as having bacteriostatic activity. 2. Ensure a standardized volume (e.g., 10 µL) is transferred and properly streaked onto the agar plate for MBC determination. |
References
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of 2-Hydroxy-3-nitrobenzenecarbohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural confirmation and potential biological activities of 2-Hydroxy-3-nitrobenzenecarbohydrazide derivatives. The information is compiled from various studies on related hydrazide compounds, offering insights into their synthesis, characterization, and performance against alternative molecules. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.
Structural Characterization
The confirmation of the chemical structure of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Key Spectroscopic Data for Hydrazide Derivatives:
| Spectroscopic Technique | Key Observables | Reference |
| Infrared (IR) Spectroscopy | Presence of characteristic absorption bands for N-H (around 3180–3220 cm⁻¹), C=O (around 1620–1680 cm⁻¹), and C=N (for hydrazones, around 1550–1600 cm⁻¹) stretching vibrations. The OH group of the 2-hydroxy moiety would also be observable.[1] | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR spectra reveal signals for aromatic protons, the N-H proton, and any aliphatic protons in the derivative. ¹³C-NMR spectroscopy confirms the presence of carbons in different chemical environments, such as aromatic rings and carbonyl groups.[2] | [2] |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the synthesized compound.[2] | [2] |
Comparative Biological Activity
Hydrazide derivatives are frequently evaluated for their potential as therapeutic agents. The following tables summarize representative quantitative data on the biological activities of various hydrazide compounds, offering a baseline for comparison with new this compound derivatives.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-phenylacrylohydrazide derivative (6f) | Staphylococcus aureus | 10 µg/mL | [3] |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-phenylacrylohydrazide derivative (6f) | Escherichia coli | 10 µg/mL | [3] |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-phenylacrylohydrazide derivative (6f) | Aspergillus niger | 10 µg/mL | [3] |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-phenylacrylohydrazide derivative (6f) | Candida albicans | 10 µg/mL | [3] |
| Gentamicin (Standard) | S. aureus, E. coli | 10 µg/mL | [3] |
| Fluconazole (Standard) | A. niger, C. albicans | 20 µg/mL | [3] |
Table 2: Antioxidant Activity of 2-hydroxy benzyl hydrazide Derivatives
| Compound | IC₅₀ Value (DPPH Assay) | Reference |
| C-1 | 223.87 µg/mL | [4] |
| C-2 | 85.64 µg/mL | [4] |
| C-3 | 162.18 µg/mL | [4] |
| C-7 | 81.28 µg/mL | [4] |
| C-12 | 309.03 µg/mL | [4] |
| Ascorbic acid (Standard) | 30.20 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the synthesis and characterization of hydrazide derivatives based on common laboratory practices.
General Synthesis of this compound
The synthesis of the parent hydrazide can be achieved through the reaction of the corresponding methyl ester (methyl 2-hydroxy-3-nitrobenzoate) with hydrazine hydrate.
-
An equimolar mixture of the methyl ester and hydrazine hydrate is prepared in a suitable solvent, such as ethanol.[5]
-
The mixture is then subjected to reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.[5]
-
The crude product is filtered, washed, and recrystallized from an appropriate solvent to yield the pure this compound.[5]
Synthesis of Hydrazone Derivatives
Hydrazone derivatives are typically synthesized by the condensation reaction of a hydrazide with an appropriate aldehyde or ketone.
-
The this compound and the desired carbonyl compound are dissolved in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid).[3]
-
The reaction mixture is stirred at room temperature or refluxed for a period of time until the reaction is complete, as indicated by TLC.[3]
-
The resulting hydrazone derivative precipitates out of the solution upon cooling and is then collected by filtration, washed, and purified by recrystallization.[3]
Spectroscopic Characterization
-
IR Spectroscopy : Spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer, with samples prepared as KBr pellets.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.[2][6]
-
Mass Spectrometry : Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight of the synthesized compounds.[2]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound derivatives.
Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.
Potential Signaling Pathways and Molecular Targets
While specific pathways for this compound derivatives are yet to be fully elucidated, related compounds have shown inhibitory activity against various enzymes. For instance, some hydrazide derivatives act as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[7] Others have been investigated as lipoxygenase inhibitors, relevant to inflammatory processes.[8]
The following diagram illustrates a potential mechanism of action where a hydrazide derivative inhibits a target enzyme, thereby blocking a signaling pathway.
Caption: A conceptual diagram of enzyme inhibition by a hydrazide derivative, blocking a signaling pathway.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. jchr.org [jchr.org]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Analytical Methods for 2-Hydroxy-3-nitrobenzenecarbohydrazide
Introduction
The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[2] This typically involves evaluating a series of performance characteristics, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Hypothetical Analytical Method: HPLC-UV
For the purpose of this guide, we will consider a reversed-phase HPLC method with UV detection for the quantification of 2-Hydroxy-3-nitrobenzenecarbohydrazide.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Value |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Validation Parameters and Experimental Design
The following sections detail the experimental protocols and acceptance criteria for validating the hypothetical HPLC method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable, for a drug product).
-
Analyze a sample of this compound standard.
-
Analyze a sample containing a mixture of the analyte and its potential impurities or degradation products.
-
The peak for this compound in the mixed sample should be well-resolved from other peaks.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
-
The resolution between the analyte peak and the closest eluting peak should be greater than 2.
Linearity and Range
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 45100 |
| 75 | 67450 |
| 100 | 90200 |
| 125 | 112800 |
| 150 | 135150 |
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Hypothetical Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.2 | 99.0% |
| 100 | 101.1 | 101.1% |
| 120 | 118.2 | 98.5% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Table 4: Hypothetical Precision Data
| Precision Level | Parameter | Result (% RSD) |
| Repeatability | Assay of 6 replicates | 0.8% |
| Intermediate Precision | Day 1 vs. Day 2 | 1.2% |
| Analyst 1 vs. Analyst 2 | 1.5% |
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 5: Hypothetical LOD and LOQ Data
| Parameter | Value |
| Slope of Calibration Curve | 900 |
| Standard Deviation of Intercept | 45 |
| LOD (µg/mL) | 0.165 |
| LOQ (µg/mL) | 0.5 |
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable precision and accuracy.
Visualizations
The following diagrams illustrate key workflows and concepts in analytical method validation.
Caption: Workflow for Analytical Method Validation.
Caption: Concept of Linearity in Method Validation.
Caption: Relationship between LOD, LOQ, and Linear Range.
References
Comparative Analysis of 2-Hydroxy-3-nitrobenzenecarbohydrazide and Its Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the experimental results for 2-Hydroxy-3-nitrobenzenecarbohydrazide and its related derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the synthesis, characterization, and biological activities of these compounds. The information is presented through structured data tables, detailed experimental protocols, and visualizations of synthetic pathways.
Quantitative Data Summary
The following tables summarize the key experimental data for this compound derivatives and related compounds. Due to the limited availability of specific experimental data for this compound itself, this guide focuses on closely related and well-characterized analogues.
Table 1: Synthesis and Physicochemical Properties of Hydrazide Derivatives
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 2-hydroxy-3,5-dinitrobenzaldehyde, 2-cyanoacetohydrazide | Acetic acid | Ethanol | 88 | 230 | C₁₀H₇N₅O₆ | 293.19 |
| 2-Hydroxy-3,5-dinitrobenzaldehyde | Salicylaldehyde | Conc. H₂SO₄, Conc. HNO₃ | - | 85 | 70-74 | C₇H₄N₂O₅ | 212.12 |
| 2-Hydroxy-3-nitrobenzamide | 2-hydroxybenzamide | HNO₃, H₂SO₄ | Ethyl acetate | - | - | C₇H₆N₂O₄ | 182.14 |
Table 2: Biological Activity of Hydrazide Derivatives
| Compound | Assay | Target Organism/Cell Line | Activity | IC₅₀ (µg/mL) | Zone of Inhibition (cm) |
| 2-hydroxy benzyl hydrazide derivative (C-7) | DPPH assay | - | Antioxidant | 81.28 | - |
| 2-hydroxy benzyl hydrazide derivative (C-7) | Agar disc diffusion | Staphylococcus aureus | Antibacterial | - | 2.0 |
| 2-hydroxy benzyl hydrazide derivative (C-7) | Agar disc diffusion | Escherichia coli | Antibacterial | - | 2.1 |
| 4-Fluorobenzoic acid [(5-bromothiophen-2-yl)methylene]hydrazide | Broth microdilution | Candida albicans | Antifungal | 125 (MIC) | - |
| 3-Acetyl-5-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | NF-κB dependent transcription inhibition | SW1353 cells | Anti-inflammatory | 0.75 | - |
Experimental Protocols
This section details the methodologies for the synthesis of key compounds mentioned in this guide.
Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde[1][2]
-
Nitration of Salicylaldehyde: A mixture of salicylaldehyde (0.2 mol) and 10 mL of concentrated HCl is cooled in an ice-salt mixture to 0°C.
-
A nitrating mixture (concentrated H₂SO₄: concentrated HNO₃ in a 2:1 ratio) is added dropwise to the cooled reaction mass over 20 minutes.
-
The reaction is stirred for 2-3 hours at room temperature.
-
The resulting mixture of 3- and 5-nitrosalicylaldehyde is filtered, washed with water, and dried.
-
Further Nitration: The mixture of nitrosalicylaldehydes (33 g, 0.156 mol) is stirred with an ice-cold nitrating mixture (conc. H₂SO₄ and HNO₃ in a 2:1 proportion).
-
After 30 minutes, the reaction mass is poured onto ice.
-
The solid product, 2-hydroxy-3,5-dinitrobenzaldehyde, is collected. The reported yield is 85%.
Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide[1][2]
-
To a solution of 2-hydroxy-3,5-dinitrobenzaldehyde (0.212 g, 1 mmol) in ethanol, one drop of acetic acid is added, and the mixture is stirred for 30 minutes.
-
2-cyanoacetohydrazide (0.1 g, 1 mmol) is then added to the reaction mixture and stirred at room temperature.
-
The resulting yellow product is recrystallized from ethanol. The reported yield is 88%.
Synthesis of 2-Hydroxy-3-nitrobenzamide[3]
-
A solution of 2-hydroxybenzamide (1.37 g, 0.01 mol) in ethyl acetate (25 ml) is added dropwise to a nitrating mixture of HNO₃ (1.89 g, 0.03 mol) and H₂SO₄ (1.96 g, 0.02 mol) with constant stirring, while maintaining the temperature below 278 K.
-
The reaction mixture is then stirred at room temperature for 4–5 hours.
-
The mixture is neutralized with 10% aqueous NaHCO₃ and extracted with ethyl acetate (3 x 25 ml).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield a reddish-brown solid.
-
The product is purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic pathways described in the experimental protocols.
Caption: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde.
Caption: Synthesis of a this compound derivative.
comparative study of different synthetic routes for 2-Hydroxy-3-nitrobenzenecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 2-hydroxy-3-nitrobenzenecarbohydrazide, a valuable intermediate in medicinal chemistry and drug development. The outlined methods are based on established chemical principles and available literature, offering a framework for selecting the most suitable pathway based on factors such as starting material availability, reaction efficiency, and scalability.
Introduction
This compound possesses a unique structural motif, incorporating a salicylic acid scaffold with a nitro group and a hydrazide functionality. These features make it an attractive precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities. This guide explores two primary strategies for its synthesis: the nitration of a pre-existing salicyl derivative followed by hydrazide formation (Route A), and the nitration of a pre-formed salicylhydrazide (Route B).
Comparative Analysis of Synthetic Routes
The following sections detail the proposed synthetic pathways, including experimental protocols for key steps and a discussion of the advantages and disadvantages of each approach.
Route A: Synthesis via Nitration of Salicylic Acid Derivatives
This route involves the introduction of the nitro group onto the aromatic ring of a salicylic acid derivative, followed by the formation of the carbohydrazide moiety.
Route A1: From Methyl Salicylate
This pathway commences with the nitration of commercially available methyl salicylate, followed by the conversion of the resulting methyl 2-hydroxy-3-nitrobenzoate to the target carbohydrazide.
Step 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
-
Experimental Protocol: Methyl salicylate (3 ml) and Fe(NO₃)₃·9H₂O (3 g) are dissolved in ethyl acetate (50 ml). The solution is refluxed for 1 hour. After cooling, the mixture is filtered. Yellow single crystals of methyl 2-hydroxy-3-nitrobenzoate are obtained from the filtrate by the slow evaporation of ethyl acetate.[1]
Step 2: Synthesis of this compound
-
Proposed Experimental Protocol: To a solution of methyl 2-hydroxy-3-nitrobenzoate (1 equivalent) in ethanol, an excess of hydrazine hydrate (2-3 equivalents) is added. The mixture is refluxed for several hours and the reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford this compound.
Route A2: From Salicylic Acid
This approach involves the direct nitration of salicylic acid, followed by conversion of the carboxylic acid to the carbohydrazide.
Step 1: Synthesis of 2-Hydroxy-3-nitrobenzoic acid
-
Experimental Protocol: The nitration of salicylic acid can be challenging due to the activating nature of the hydroxyl group and the deactivating nature of the carboxylic acid group, potentially leading to a mixture of isomers and oxidative byproducts. A controlled nitration can be achieved using a nitrating mixture of nitric acid and sulfuric acid at low temperatures.
Step 2: Conversion of 2-Hydroxy-3-nitrobenzoic acid to this compound
-
Proposed Experimental Protocol:
-
Activation of the Carboxylic Acid: 2-Hydroxy-3-nitrobenzoic acid (1 equivalent) is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed by distillation under reduced pressure.
-
Reaction with Hydrazine: The crude 2-hydroxy-3-nitrobenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) and added dropwise to a cooled solution of hydrazine hydrate (2 equivalents) in the same solvent. The reaction mixture is stirred for several hours, after which the solvent is removed, and the product is isolated by filtration and recrystallization.
-
Route B: Synthesis via Nitration of Salicylhydrazide
This alternative strategy involves the initial synthesis of salicylhydrazide, followed by the selective nitration of the aromatic ring.
Step 1: Synthesis of 2-Hydroxybenzenecarbohydrazide (Salicylhydrazide)
-
Experimental Protocol: A mixture of methyl salicylate and hydrazine hydrate is heated, often without a solvent or in a minimal amount of ethanol, to produce salicylhydrazide.
Step 2: Nitration of 2-Hydroxybenzenecarbohydrazide
-
Proposed Experimental Protocol: 2-Hydroxybenzenecarbohydrazide is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture (a solution of nitric acid in sulfuric acid) is then added dropwise while maintaining the low temperature. The reaction is stirred for a short period and then poured onto ice. The precipitated product, this compound, is filtered, washed with water, and recrystallized.
Data Presentation
| Parameter | Route A1 (from Methyl Salicylate) | Route A2 (from Salicylic Acid) | Route B (from Salicylhydrazide) |
| Starting Material | Methyl Salicylate | Salicylic Acid | Salicylhydrazide |
| Number of Steps | 2 | 2 (with intermediate activation) | 1 (from Salicylhydrazide) / 2 (from Methyl Salicylate) |
| Key Reagents | Fe(NO₃)₃·9H₂O, Hydrazine Hydrate | HNO₃/H₂SO₄, Thionyl Chloride, Hydrazine Hydrate | HNO₃/H₂SO₄ |
| Reported/Expected Yield | Yield for nitration of methyl salicylate is generally good. Yield for hydrazinolysis is expected to be high. | Yields can be variable due to potential side reactions during nitration and the multi-step conversion of the carboxylic acid. | The yield for the nitration of salicylhydrazide is not specifically reported and would require experimental optimization. |
| Purity/Purification | Crystallization is typically sufficient for purification. | Purification may require column chromatography to separate isomers and byproducts. | Purification may require careful recrystallization to separate from any over-nitrated or isomeric products. |
| Safety Considerations | Use of hydrazine hydrate requires caution. | Handling of concentrated nitric and sulfuric acids, as well as thionyl chloride, requires stringent safety measures. | Handling of concentrated nitric and sulfuric acids is hazardous. The nitration of an activated ring with a hydrazide moiety could be highly exothermic and requires careful temperature control. |
Experimental Workflow and Logic Diagram
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
The selection of an optimal synthetic route for this compound will depend on the specific requirements of the research or development project.
-
Route A1 appears to be a promising and straightforward approach, leveraging a mild nitration of a readily available starting material. The subsequent hydrazinolysis is typically a high-yielding reaction.
-
Route A2 offers a more classical approach but may be complicated by challenges in controlling the regioselectivity of the initial nitration and the additional step required for carboxylic acid activation.
-
Route B presents the most direct pathway if salicylhydrazide is readily available. However, the nitration of this substrate requires careful optimization to avoid potential side reactions and ensure the desired regioselectivity.
For researchers embarking on the synthesis of this compound, a preliminary investigation into the optimization of the proposed protocols, particularly for the less-documented steps, is highly recommended. This comparative guide serves as a foundational resource for designing an efficient and effective synthetic strategy.
References
Benchmarking the Antioxidant Potential: A Comparative Analysis of 2-Hydroxy-3-nitrobenzenecarbohydrazide
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity is a critical step in the preliminary screening of drug candidates. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comparative benchmark of the potential antioxidant activity of a novel synthetic compound, 2-Hydroxy-3-nitrobenzenecarbohydrazide, against well-established antioxidant standards.
This objective analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies employed to assess antioxidant capacity and presenting a framework for the evaluation of new chemical entities. The supporting experimental data, while illustrative for this compound, is grounded in established protocols and provides a basis for its potential placement within the antioxidant landscape.
The Biological Landscape: Signaling Pathways in Oxidative Stress
Reactive oxygen species can modulate critical cellular signaling pathways, leading to a cascade of events that can either be protective or detrimental, depending on the context and duration of the oxidative insult.[1][2][3] Understanding these pathways is paramount for the rational design of antioxidant therapies. Key pathways influenced by oxidative stress include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, which are involved in cell proliferation, survival, and apoptosis.[1][4] Furthermore, transcription factors such as NF-κB and Nrf2 are pivotal in orchestrating the cellular antioxidant response.[4][5]
Experimental Protocols
To quantitatively assess the antioxidant activity of this compound, a battery of in vitro assays is employed. The following protocols for DPPH, ABTS, and FRAP assays are based on established methodologies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[6][7][8] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant.[6][8]
-
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidants (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
-
Procedure:
-
A 0.1 mM working solution of DPPH in methanol is prepared.[7]
-
Serial dilutions of the test compound and standard antioxidants are prepared in methanol.
-
In a 96-well plate, 100 µL of each dilution is mixed with 100 µL of the DPPH working solution.[6]
-
The plate is incubated in the dark at room temperature for 30 minutes.[7]
-
The absorbance is measured at 517 nm using a microplate reader.[6][7]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9][10][11] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[12]
-
Reagents and Equipment:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Standard antioxidants
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9][10][13]
-
The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Serial dilutions of the test compound and standards are prepared.
-
In a 96-well plate, 10 µL of each dilution is added to 190 µL of the diluted ABTS•+ solution.[9]
-
The plate is incubated for 6 minutes in the dark.[9]
-
The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][15][16] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[15]
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Test compound
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 593 nm)
-
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9][14] The reagent should be prepared fresh.
-
The FRAP reagent is warmed to 37°C.
-
In a 96-well plate, 10 µL of the test compound or standard is mixed with 190 µL of the FRAP reagent.[17]
-
A standard curve is constructed using a ferrous sulfate solution, and the antioxidant capacity of the sample is expressed as ferrous ion equivalents (µM Fe²⁺) or Trolox equivalents.
-
Comparative Antioxidant Activity
The antioxidant activity of this compound was evaluated and compared with the standard antioxidants, Trolox and Ascorbic Acid. The results are summarized in the table below. It is important to note that the data for this compound is hypothetical and serves as a placeholder for future experimental validation.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP Value (µM Fe²⁺ Equivalent) |
| This compound | 85.6 ± 4.2 | 65.3 ± 3.8 | 1850 ± 95 |
| Trolox (Standard) | 45.2 ± 2.5 | 30.8 ± 1.9 | 2500 ± 120 |
| Ascorbic Acid (Standard) | 28.5 ± 1.7 | 22.1 ± 1.3 | 2800 ± 150 |
Table 1: Comparative antioxidant activity of this compound and standard antioxidants. Data for this compound is hypothetical. Standard antioxidant values are representative and may vary based on specific experimental conditions.
Summary and Future Directions
This guide outlines a systematic approach to benchmarking the antioxidant activity of the novel compound, this compound. Based on the hypothetical data, the compound demonstrates moderate antioxidant potential when compared to the well-established standards, Trolox and Ascorbic Acid. The provided experimental protocols offer a robust framework for the in vitro evaluation of its free radical scavenging and reducing capabilities.
Further investigations are warranted to validate these preliminary findings through rigorous experimental testing. Subsequent studies should also aim to elucidate the structure-activity relationship of this compound and its derivatives to optimize their antioxidant potential. Moreover, cell-based assays are necessary to assess its efficacy and toxicity in a biological system, providing a more comprehensive understanding of its potential as a therapeutic agent.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insight into Oxidative Stress-Triggered Signaling Pathways and Type 2 Diabetes [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
Peer-Reviewed Efficacy Data on 2-Hydroxy-3-nitrobenzenecarbohydrazide Currently Unavailable in Publicly Accessible Literature
A comprehensive search of peer-reviewed scientific literature reveals a notable absence of efficacy studies for the compound 2-Hydroxy-3-nitrobenzenecarbohydrazide. Despite searches for the specific compound and related chemical nomenclature, no dedicated studies detailing its biological efficacy, mechanism of action, or comparative performance against other agents were identified.
This lack of available data prevents the creation of a detailed comparison guide as requested. The core requirements for such a guide, including the presentation of quantitative efficacy data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without primary research sources.
The scientific literature does contain studies on structurally related compounds, such as hydrazones and other substituted benzohydrazide derivatives, which have been investigated for a variety of biological activities. For instance, derivatives of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide have been synthesized and evaluated for their antimicrobial properties. However, these studies do not provide specific data on the efficacy of this compound.
Researchers, scientists, and drug development professionals interested in the potential of this compound should be aware that its biological activity profile appears to be uncharacterized in the public domain. Any consideration of this compound for therapeutic or other applications would necessitate foundational in vitro and in vivo efficacy studies to be conducted.
Further research is required to determine the biological properties of this compound. Until such studies are published, no objective comparison to alternative compounds or detailed analysis of its performance can be provided.
Safety Operating Guide
Proper Disposal of 2-Hydroxy-3-nitrobenzenecarbohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Hydroxy-3-nitrobenzenecarbohydrazide, a compound that requires careful handling due to the presence of both a nitro and a hydrazide functional group.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards associated with its constituent functional groups. Aromatic nitro compounds can be toxic and potentially explosive, while hydrazides are also recognized for their potential toxicity and reactivity.[1][2][3][4] Therefore, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. Always handle this compound in a well-ventilated chemical fume hood.[5]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
Hazard Summary
The table below summarizes the potential hazards associated with the functional groups present in this compound.
| Hazard Category | Description | Potential Consequences |
| Toxicity | Aromatic nitro compounds and hydrazines can be toxic if inhaled, ingested, or absorbed through the skin.[2][4] Hydrazine derivatives have been noted as potential carcinogens.[3] | Acute or chronic health effects. |
| Reactivity | Aromatic nitro compounds can react violently with strong oxidants, bases, and reducing agents.[1] Hydrazines are also reactive. | Fire or explosion. |
| Flammability | While specific data is unavailable, related compounds may be combustible. | Fire hazard. |
| Environmental | Improper disposal can lead to environmental contamination. | Harm to aquatic life and ecosystems. |
Step-by-Step Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, reactive).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.[1]
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and collection.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department. If you are trained and it is safe to do so, follow these general cleanup steps:
-
Restrict Access: Prevent others from entering the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent (consult with your EHS department) and collect the cleaning materials as hazardous waste.
-
Personal Contamination: If the chemical comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and maintaining a strong safety culture, laboratories can ensure the responsible management of this and other hazardous chemical wastes.
References
- 1. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artscimedia.case.edu [artscimedia.case.edu]
Personal protective equipment for handling 2-Hydroxy-3-nitrobenzenecarbohydrazide
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Hydroxy-3-nitrobenzenecarbohydrazide. The following guidance is based on the safety data of structurally similar compounds, including 2-Hydroxy-3-nitrobenzaldehyde, 2-Hydroxy-5-nitrobenzaldehyde, and other related nitro- and hydroxy- substituted aromatic compounds. This information should be used as a starting point for a comprehensive risk assessment.
This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory irritation, particularly if handled as a powder.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and practice proper glove removal to avoid skin contact.[1] |
| Body Protection | A lab coat or a chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, a full protective suit is recommended. |
| Respiratory | If the material is a powder or if dust can be generated, a NIOSH-approved respirator (e.g., N95) is necessary.[1] Work should be conducted in a well-ventilated area. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage and Spill Management
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into a labeled, sealed container for disposal.[1][3]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal: Arrange for disposal through a licensed and certified hazardous waste disposal company.[1][3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for similar compounds.[1] Always follow local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
